molecular formula C7H7N3O B1297557 3-Amino-5-(2-furyl)pyrazole CAS No. 96799-02-9

3-Amino-5-(2-furyl)pyrazole

货号: B1297557
CAS 编号: 96799-02-9
分子量: 149.15 g/mol
InChI 键: XJNZHICOWTVWOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Furan-2-yl)-1H-pyrazol-3-amine (CAS Number: 96799-02-9) is a heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . This pyrazole derivative, featuring a furan substituent, serves as a versatile building block in medicinal chemistry and drug discovery research. The core structure of this compound is of significant research interest due to the broad biological activities associated with both the pyrazole and furan heterocycles. Pyrazole derivatives are extensively investigated for their diverse pharmacological properties, including anticancer , anti-inflammatory, and antimicrobial activities . The furan ring is a common pharmacophore in many bioactive molecules. Research into related (3-(furan-2-yl)pyrazol-4-yl)chalcones has demonstrated promising in vitro cytotoxic effects against lung carcinoma (A549) cell lines, highlighting the potential of this heterocyclic system in developing novel anticancer agents . As a key synthetic intermediate, researchers utilize 5-(furan-2-yl)-1H-pyrazol-3-amine to construct more complex molecular architectures for biological evaluation and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(furan-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNZHICOWTVWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335159
Record name 5-(Furan-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96799-02-9
Record name 5-(Furan-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(2-furyl)pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(2-furyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel bioactive molecules and functional materials.[1] Its structure, which incorporates both a reactive aminopyrazole moiety and a furan ring, makes it a valuable precursor for developing new pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering standardized experimental protocols and in-depth analysis of its physicochemical properties.

Synthesis Pathway

The most common and efficient method for synthesizing 3-(5)-aminopyrazoles is through the condensation reaction between a β-ketonitrile and a hydrazine derivative.[2] For the target compound, this compound, the synthesis involves the cyclocondensation of 3-(2-furyl)-3-oxopropanenitrile with hydrazine hydrate. This reaction proceeds readily, typically by refluxing the reactants in an alcoholic solvent, to yield the desired pyrazole ring system.

Synthesis_Workflow Reactant1 3-(2-furyl)-3-oxopropanenitrile Process Cyclocondensation Ethanol, Reflux Reactant1->Process Reactant2 Hydrazine Hydrate (N2H4·H2O) Reactant2->Process Product This compound Process->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 3-(2-furyl)-3-oxopropanenitrile

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat source

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-furyl)-3-oxopropanenitrile (0.01 mol) in absolute ethanol (30 mL).

  • To this stirring solution, add hydrazine hydrate (0.012 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for approximately 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound as a solid.

  • Dry the purified product under vacuum.

Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of physical and spectroscopic techniques is employed. The data obtained from these methods provide unambiguous evidence of the compound's structure.

Characterization_Workflow Compound Synthesized Product (this compound) MP Melting Point (MP) Compound->MP IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS Confirmation Structural Confirmation & Purity Assessment MP->Confirmation IR->Confirmation NMR->Confirmation MS->Confirmation

Caption: Logical workflow for the characterization of the synthesized compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key characterization data for this compound.

ParameterObserved Data / Expected Values
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol [3]
Physical Appearance Solid
Melting Point (mp) 124-130 °C
Mass Spec. (MS) m/z: 149 [M]⁺. The fragmentation of pyrazoles typically involves the expulsion of HCN and N₂ from the molecular ion.[4][5]
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch, NH₂ & NH), ~3100 (Aromatic C-H stretch), ~1630 (C=N stretch), ~1580 (N-H bend), ~1015 (C-O-C stretch, furan). The broadness of the N-H band is due to hydrogen bonding.[6][7]
¹H NMR (DMSO-d₆, δ ppm) Predicted: ~12.0 (s, 1H, pyrazole-NH), ~7.6 (m, 1H, furan-H5), ~6.6 (m, 1H, furan-H3), ~6.5 (m, 1H, furan-H4), ~5.8 (s, 1H, pyrazole-H4), ~5.5 (s, 2H, -NH₂).
¹³C NMR (DMSO-d₆, δ ppm) Predicted: ~160 (C3-NH₂), ~148 (C5-furan), ~143 (Furan C2), ~141 (Furan C5), ~111 (Furan C4), ~106 (Furan C3), ~90 (Pyrazole C4).
Detailed Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. The presence of strong, broad bands in the 3200-3400 cm⁻¹ region confirms the N-H stretching vibrations of both the pyrazole ring and the primary amino group. A sharp band around 1630 cm⁻¹ is characteristic of the C=N stretching within the pyrazole ring. The N-H bending vibration is typically observed near 1580 cm⁻¹. The furan ring is identified by its characteristic C-O-C stretching vibration around 1015 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. A downfield singlet around 12.0 ppm is characteristic of the acidic N-H proton of the pyrazole ring. The three protons of the 2-substituted furan ring will appear as distinct multiplets. The C4 proton of the pyrazole ring typically appears as a singlet around 5.8 ppm. The two protons of the amino group will give rise to a broad singlet around 5.5 ppm, which is exchangeable with D₂O.

    • ¹³C NMR: The carbon spectrum confirms the carbon framework. The carbon attached to the amino group (C3) is expected at a downfield shift (~160 ppm). The carbons of the furan and pyrazole rings will resonate in the aromatic region, with their specific shifts influenced by the heteroatoms and substituents.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight (149.15). Common fragmentation patterns for pyrazoles include the loss of molecular nitrogen (N₂) and hydrogen cyanide (HCN), which can help in structural elucidation.[4][5]

Experimental Protocols: Characterization
  • Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated slowly. The range from the first appearance of liquid to the complete melting of the solid is recorded.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, which is then placed in the sample holder for analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d₆, and placed in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system, or by direct infusion. Electron Ionization (EI) is a common method for obtaining the mass spectrum of small organic molecules.

References

Novel Synthesis Routes for 3-Amino-5-(2-furyl)pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of novel and efficient synthesis routes for 3-Amino-5-(2-furyl)pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details two primary synthetic pathways, focusing on the accessible starting materials and reaction conditions. Key quantitative data are summarized for comparative analysis, and detailed experimental protocols for the synthesis of crucial intermediates and the final target molecule are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the synthetic strategies.

Introduction

This compound is a key heterocyclic scaffold that has garnered significant attention in the pharmaceutical and agrochemical sectors. Its unique molecular architecture, featuring a reactive furan moiety and a versatile aminopyrazole core, makes it an essential precursor for the synthesis of a wide range of bioactive molecules. These derivatives have shown promise in the development of novel therapeutic agents and crop protection chemicals. This guide focuses on elucidating practical and efficient laboratory-scale synthesis of this important compound.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through the cyclization of a furan-containing β-ketonitrile with hydrazine. This approach is advantageous due to the relatively straightforward preparation of the β-ketonitrile precursor from commercially available starting materials. An alternative, though potentially lower-yielding, route involves the use of a corresponding β-ketoester. This guide will focus on the more efficient β-ketonitrile pathway.

The logical workflow for the primary synthesis route is outlined below:

logical_workflow Start Commercially Available Starting Materials Precursor_Synth Synthesis of β-Ketonitrile Precursor Start->Precursor_Synth Ester + Acetonitrile Cyclization Cyclization Reaction with Hydrazine Precursor_Synth->Cyclization Key Intermediate Target This compound Cyclization->Target Final Product

Caption: Logical workflow for the synthesis of this compound.

Synthesis Route via β-Ketonitrile Intermediate

The most effective and widely applicable synthesis of this compound proceeds through the formation of the key intermediate, 2-furanoylacetonitrile (also known as 3-(2-furyl)-3-oxopropanenitrile). This intermediate is then cyclized with hydrazine hydrate to yield the target molecule.

Step 1: Synthesis of 2-Furanoylacetonitrile

This reaction involves the Claisen condensation of an ethyl 2-furoate with acetonitrile in the presence of a strong base like sodium hydride.

synthesis_step1 start_materials Ethyl 2-furoate + Acetonitrile product 2-Furanoylacetonitrile start_materials->product Condensation reagents 1. Sodium Hydride, Toluene 2. HCl (aq)

Caption: Synthesis of the key intermediate, 2-furanoylacetonitrile.

Step 2: Synthesis of this compound

The synthesized 2-furanoylacetonitrile undergoes a cyclization reaction with hydrazine hydrate. The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom of hydrazine onto the nitrile group, leading to the formation of the aminopyrazole ring.[1][2]

synthesis_step2 start_material 2-Furanoylacetonitrile product This compound start_material->product Cyclization reagents Hydrazine Hydrate, Ethanol, Reflux

Caption: Cyclization to form this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-furanoylacetonitrile.

ParameterValueReference
Starting Materials Ethyl 2-furoate, Acetonitrile, Sodium Hydride[3]
Solvent Toluene[3]
Reaction Temperature 90 °C[3]
Reaction Time 3 hours[3]
Yield 76%[3]
Melting Point 74-75 °C[3]

Experimental Protocols

Synthesis of 2-Furanoylacetonitrile

Materials:

  • Ethyl 2-furoate (63.05 g, 0.5 mol)

  • Sodium hydride (80% suspension in white oil, 30.0 g, 1.0 mol)

  • Acetonitrile (41 g, 1.0 mol)

  • Toluene (500 mL)

  • Methanol (1 mL)

  • Hydrochloric acid (concentrated)

  • Water

Procedure: [3]

  • To a stirred suspension of sodium hydride in 500 mL of toluene, a mixture of ethyl 2-furoate and acetonitrile is added, followed by the addition of 1 mL of methanol.

  • The reaction mixture is heated to 90 °C and maintained at this temperature for 3 hours.

  • After the reaction is complete, the toluene is removed by distillation under reduced pressure.

  • The residue is then stirred with 500 mL of water.

  • The aqueous solution is acidified to a pH of 1.5 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by suction filtration and recrystallized from methanol to yield 2-furanoylacetonitrile as a crystalline solid.

Synthesis of this compound (Adapted from a similar procedure[3])

Materials:

  • 2-Furanoylacetonitrile (10 mmol)

  • Hydrazine hydrate (excess, e.g., 3 mL)

  • Ethanol or Dioxane (20 mL)

Procedure:

  • To a solution of 2-furanoylacetonitrile (10 mmol) in ethanol or dioxane (20 mL), add an excess of hydrazine hydrate (e.g., 3 mL).

  • The reaction mixture is stirred at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, the mixture is refluxed for 30 minutes to ensure complete cyclization.

  • The reaction mixture is then allowed to cool to room temperature.

  • The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process involving the preparation of 2-furanoylacetonitrile followed by its cyclization with hydrazine. This method offers good yields and utilizes readily available starting materials. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with a practical and reproducible methodology for the synthesis of this valuable heterocyclic compound, thereby facilitating its application in drug discovery and development.

References

An In-depth Technical Guide to 3-Amino-5-(2-furyl)pyrazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(2-furyl)pyrazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a pyrazole and a furan ring, imparts a range of chemical properties that make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Properties and Structure

The structural and chemical properties of this compound are summarized in the tables below. This compound, with the molecular formula C₇H₇N₃O, is characterized by its pyrazole core substituted with an amino group and a 2-furyl group.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name 5-(Furan-2-yl)-1H-pyrazol-3-amine[1]
CAS Number 96799-02-9[1]
Molecular Formula C₇H₇N₃O[1]
SMILES C1=COC(=C1)C2=CC(=NN2)N
InChI Key XJNZHICOWTVWOX-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 149.15 g/mol [1]
Melting Point 124-130 °C[1]
Appearance Buff colored crystals[1]
Solubility Insoluble in water.[2]
pKa (Predicted) 14.80 ± 0.10[3]
Boiling Point (Predicted) 429.9 ± 35.0 °C[3]

Experimental Protocols

General Synthesis of 3,5-Disubstituted Pyrazoles from β-Diketones and Hydrazine

This method can be adapted for the synthesis of this compound by utilizing an appropriate β-ketonitrile precursor.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-(2-furyl)-3-oxopropanenitrile 3-(2-furyl)-3-oxopropanenitrile Cyclocondensation Cyclocondensation 3-(2-furyl)-3-oxopropanenitrile->Cyclocondensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Cyclocondensation Neutralization Neutralization Cyclocondensation->Neutralization Extraction Extraction Neutralization->Extraction Crystallization Crystallization Extraction->Crystallization This compound This compound Crystallization->this compound

Caption: Generalized kinase inhibition signaling pathway.

This diagram depicts a typical signal transduction cascade initiated by the binding of a growth factor to a receptor tyrosine kinase on the cell surface. This binding event triggers a series of phosphorylation events, activating downstream kinases (Kinase A, B, and C). The final activated kinase in the cascade then translocates to the nucleus to activate transcription factors, leading to the expression of genes involved in cellular processes such as proliferation and survival. A kinase inhibitor like this compound can intervene in this pathway by binding to one of the kinases (in this example, Kinase B), preventing its activation and thereby blocking the downstream signaling cascade.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its potential as a kinase inhibitor, a common mechanism of action for aminopyrazole derivatives, makes it a compound of significant interest for drug discovery and development, particularly in the area of oncology. The synthetic accessibility of this scaffold, coupled with the potential for further chemical modification, offers numerous opportunities for the creation of novel and potent therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Analysis of 3-Amino-5-(2-furyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Amino-5-(2-furyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of this and related pyrazole derivatives.

Introduction to this compound

This compound is a bifunctional heterocyclic compound featuring a pyrazole ring substituted with an amino group and a furan ring. The presence of these functionalities imparts a unique electronic and structural profile, making it a versatile building block in the synthesis of various bioactive molecules and functional materials. Accurate spectroscopic analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity for further applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole and furan rings, as well as the amino group. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
NH (pyrazole)11.0 - 12.5br s-
H-4 (pyrazole)5.8 - 6.2s-
NH₂4.5 - 5.5br s-
H-5' (furan)7.5 - 7.8d~1.8
H-3' (furan)6.6 - 6.9d~3.4
H-4' (furan)6.4 - 6.6dd~1.8, ~3.4

Note: Predicted values are based on the analysis of similar pyrazole and furan-containing compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-3 (pyrazole)155 - 160
C-5 (pyrazole)140 - 145
C-4 (pyrazole)90 - 95
C-2' (furan)145 - 150
C-5' (furan)140 - 145
C-3' (furan)110 - 115
C-4' (furan)105 - 110

Note: Predicted values are based on the analysis of analogous heterocyclic systems. Broadband proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 300 MHz or higher field spectrometer.

  • Standard acquisition parameters include a spectral width of 0-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer).

  • A standard proton-decoupled pulse sequence is used to obtain singlets for each carbon.

  • A wider spectral width (0-200 ppm) is necessary.

  • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a good quality spectrum.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

Predicted IR Absorption Bands

The key functional groups, including N-H (amine and pyrazole) and C=N/C=C (aromatic rings), will give rise to characteristic absorption bands. The predicted vibrational frequencies are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (pyrazole)3100 - 3300Medium
N-H stretch (amine)3300 - 3500 (two bands)Medium
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch (pyrazole)1580 - 1650Strong
C=C stretch (rings)1450 - 1600Medium
N-H bend (amine)1550 - 1650Strong
C-O-C stretch (furan)1000 - 1300Strong

Note: These are expected ranges and the exact positions can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Solid Sample):

  • KBr Pellet Method:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.[2]

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[2]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₇H₇N₃O, with a molecular weight of 149.15 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z ValueIon Identity
149[M]⁺ (Molecular Ion)
121[M - CO]⁺
94[M - CO - HCN]⁺
67[Furan-C≡N]⁺ or [Pyrazole]⁺ fragment

Note: The fragmentation pattern of pyrazoles often involves the loss of HCN and N₂. The furan ring can undergo characteristic fragmentations, including the loss of CO.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[3]

Data Acquisition (Electrospray Ionization - ESI):

  • The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺ at m/z 150.

  • A full scan mass spectrum is acquired over a mass range of m/z 50-500.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation - Chemical Shifts - Vibrational Frequencies - m/z Values NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This comprehensive guide provides the foundational spectroscopic information and methodologies essential for the accurate characterization of this compound. By following these protocols and utilizing the provided reference data, researchers can confidently identify and assess the purity of this important heterocyclic compound.

References

Navigating the Physicochemical Landscape of 3-Amino-5-(2-furyl)pyrazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(2-furyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective progression through the drug development pipeline. This technical guide provides a comprehensive overview of the known characteristics of this compound and offers generalized experimental protocols for the systematic evaluation of its solubility and stability in various solvent systems. While specific experimental data for this compound is limited in the public domain, this guide leverages data from structurally similar aminopyrazole derivatives and established principles of pharmaceutical sciences to provide a robust framework for its characterization.

Introduction

This compound, with the CAS Number 96799-02-9, belongs to the aminopyrazole class of compounds, which are recognized for their diverse biological activities. The presence of a furan moiety and an amino group on the pyrazole core imparts unique electronic and structural features that influence its interactions with biological targets and its behavior in various chemical environments. A thorough understanding of its solubility and stability is a critical prerequisite for formulation development, pharmacokinetic profiling, and ensuring the integrity and efficacy of potential drug candidates. This document aims to be a valuable resource for researchers by providing both foundational knowledge and practical methodologies for assessing these key parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇N₃O[Chem-Impex]
Molecular Weight 149.15 g/mol [Chem-Impex]
CAS Number 96799-02-9[Chem-Impex]
Melting Point 124-130 °C[Sigma-Aldrich]
Appearance Buff colored crystals[Chem-Impex]
Purity ≥ 98% (HPLC)[Chem-Impex]
Storage Store at 0-8 °C[Sigma-Aldrich]

Solubility Profile

To facilitate a systematic investigation, a proposed panel of solvents for solubility determination is provided in Table 2. This table is presented as a template for researchers to populate with their experimental findings.

Table 2: Template for Experimental Solubility Data of this compound

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Observations
WaterPolar Protic25
EthanolPolar Protic25
MethanolPolar Protic25
IsopropanolPolar Protic25
AcetonitrilePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
N,N-Dimethylformamide (DMF)Polar Aprotic25
DichloromethaneNonpolar Aprotic25
TolueneNonpolar Aprotic25
HexaneNonpolar25
Phosphate Buffer (pH 7.4)Aqueous Buffer25
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (as per Table 2)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

  • Calculate the solubility in mg/mL.

experimental_workflow_solubility cluster_preparation Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Equilibrate on shaker prep1->prep2 prep3 Centrifuge to separate solid prep2->prep3 analysis1 Withdraw and dilute supernatant prep3->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3 result1 Calculate solubility (mg/mL) analysis3->result1

Figure 1: Experimental workflow for solubility determination.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Potential degradation pathways could involve oxidation of the amino group, acid/base-catalyzed hydrolysis of the furan ring, or photodecomposition. A systematic stability study under forced degradation conditions is essential to identify potential degradants and establish a stability-indicating analytical method.

Table 3 provides a template for summarizing the results of a forced degradation study.

Table 3: Template for Forced Degradation Study of this compound

Stress ConditionDuration% DegradationNumber of DegradantsObservations
Acidic (e.g., 0.1 N HCl)24, 48, 72 h
Basic (e.g., 0.1 N NaOH)24, 48, 72 h
Oxidative (e.g., 3% H₂O₂)24, 48, 72 h
Thermal (e.g., 80 °C)24, 48, 72 h
Photolytic (e.g., ICH Q1B)24, 48, 72 h
Experimental Protocol for Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and keep it at a specified temperature (e.g., 60 °C). Withdraw samples at various time points.

  • Basic Degradation: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and keep it at a specified temperature. Withdraw samples at various time points.

  • Oxidative Degradation: Mix the stock solution with an equal volume of an oxidative solution (e.g., 3% H₂O₂) and keep it at room temperature. Withdraw samples at various time points.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C) in an oven.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.

  • Sample Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

experimental_workflow_stability cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Evaluation start Prepare Stock Solution acid Acidic start->acid base Basic start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photolytic Photolytic start->photolytic sampling Sample at time points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling analysis HPLC-UV/MS Analysis sampling->analysis evaluation Calculate % Degradation Identify Degradants analysis->evaluation

Figure 2: Generalized workflow for forced degradation studies.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently sparse in publicly accessible literature, this technical guide provides a comprehensive framework for its systematic evaluation. The provided protocols for solubility determination and forced degradation studies offer a starting point for researchers to generate the critical data necessary for advancing drug development programs involving this promising scaffold. The general principles outlined, based on the behavior of related aminopyrazole derivatives, suggest that a thorough investigation into its pH-dependent solubility and susceptibility to oxidative and photolytic degradation is warranted. The generation of such data will be invaluable for formulation scientists and medicinal chemists working with this and structurally related compounds.

An In-depth Technical Guide to 3-Amino-5-(2-furyl)pyrazole: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(2-furyl)pyrazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and agrochemical research. Its unique structural features, comprising a pyrazole ring fused with a furan moiety, make it a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological applications of this compound, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

The pyrazole nucleus is a well-established pharmacophore, present in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a furan ring at the 5-position of the 3-aminopyrazole core introduces additional structural and electronic features that can significantly influence the molecule's interaction with biological targets. This compound serves as a crucial building block for the development of novel therapeutic agents and agrochemicals.[1] Its utility is noted in biochemical research, particularly in studies related to enzyme inhibition, which aids in understanding metabolic pathways and formulating new therapeutic strategies.[2]

Discovery and History

Detailed information regarding the specific discovery and a comprehensive historical timeline of this compound is not extensively documented in readily available literature. The emergence of this compound is likely intertwined with the broader exploration of pyrazole chemistry and the systematic investigation of structure-activity relationships of various substituted pyrazole derivatives. The consistent commercial availability of this compound from chemical suppliers suggests its utility as a synthetic intermediate has been recognized for some time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 96799-02-9[1]
Molecular Formula C₇H₇N₃O[1]
Molecular Weight 149.15 g/mol [1]
Melting Point 124-130 °C[1]
Appearance Buff colored crystals[1]
Purity ≥ 98% (HPLC)[1]
Storage 0-8 °C[1]

Synthesis

While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly detailed in the surveyed literature, its synthesis can be inferred from general methods for the preparation of 3-aminopyrazoles. A plausible and commonly employed synthetic route involves the cyclization of a β-ketonitrile with hydrazine hydrate.

General Experimental Protocol for the Synthesis of 3-Aminopyrazoles

The following protocol describes a general method for the synthesis of 3-aminopyrazoles from β-ketonitriles and can be adapted for the synthesis of this compound. The key starting material for this specific synthesis would be 3-(2-furyl)-3-oxopropanenitrile.

Reaction Scheme:

G reagents plus1 + start1 3-(2-furyl)-3-oxopropanenitrile plus2 + start2 Hydrazine Hydrate arrow Reflux product This compound

A plausible synthetic pathway for this compound.

Materials:

  • 3-(2-furyl)-3-oxopropanenitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or another suitable solvent)

Procedure:

  • To a solution of 3-(2-furyl)-3-oxopropanenitrile in ethanol, add an equimolar amount of hydrazine hydrate.

  • The reaction mixture is then heated at reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof), to yield this compound as a solid.

Note: This is a generalized protocol. The optimal reaction conditions, including solvent, temperature, and reaction time, may need to be determined empirically.

Biological Activity and Applications

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential pharmaceutical and agrochemical applications.[1]

Pharmaceutical Applications

The aminopyrazole scaffold is a key component in a variety of biologically active compounds. Derivatives of this compound have been investigated for their potential as:

  • Enzyme Inhibitors: One study has identified this compound as a binder to 3-phosphoinositide-dependent protein kinase 1 (PDK1), with a reported half-maximal inhibitory concentration (IC₅₀) of 313 μM.[2] PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. This finding suggests that derivatives of this compound could be explored for the development of novel anticancer agents.

Agrochemical Applications

The pyrazole moiety is a common feature in many commercially successful herbicides and insecticides. The unique properties of this compound make it a valuable intermediate for the synthesis of novel agrochemicals.[1] Its derivatives are explored for their potential as:

  • Herbicides: By modifying the core structure, it is possible to design molecules that selectively inhibit plant growth.

  • Fungicides and Pesticides: The scaffold can be elaborated to create compounds that are effective against various fungal pathogens and insect pests, contributing to crop protection.[1]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are not extensively characterized, its identified interaction with PDK1 places it within the context of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound Compound->PDK1 inhibits (IC50 = 313 µM)

Inhibitory action on the PI3K/AKT signaling pathway.

The general workflow for the synthesis and screening of novel derivatives of this compound for potential biological activity is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition) Purification->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity) InVitro->CellBased HitID Hit Identification CellBased->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

General workflow for drug discovery using the core scaffold.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a scaffold for the development of new pharmaceuticals and agrochemicals. While detailed historical information on its discovery is not widely available, its utility as a synthetic intermediate is well-established. The plausible synthetic route via the cyclization of 3-(2-furyl)-3-oxopropanenitrile with hydrazine provides a straightforward method for its preparation. The identification of its activity as a PDK1 binder highlights a promising avenue for future research in the development of novel kinase inhibitors for cancer therapy. Further exploration of the chemical space around this scaffold is warranted to fully elucidate its therapeutic and agrochemical potential.

References

potential biological activities of 3-Amino-5-(2-furyl)pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of 3-Amino-5-(2-furyl)pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity.[1][2] Derivatives of pyrazole exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic activities.[2][3] The this compound scaffold represents a particularly interesting class of compounds, integrating three key pharmacophoric units: the versatile pyrazole ring, a hydrogen-bonding amino group, and a furan ring which enhances reactivity and offers additional interaction points.[4] This unique combination makes these derivatives highly promising candidates for the development of novel therapeutic agents across various disease areas.

This technical guide provides a comprehensive overview of the significant biological activities reported for this compound derivatives and related structures. It includes quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further research and drug development efforts.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their potent anticancer activities, acting through diverse mechanisms such as the induction of apoptosis, disruption of microtubule function, and interference with critical signaling pathways.[2][5] The incorporation of the 3-amino and 5-(2-furyl) moieties can significantly influence this activity, leading to the discovery of potent cytotoxic agents against various human cancer cell lines.

Mechanisms of Action

The anticancer effects of pyrazole derivatives are often multifactorial:

  • Tubulin Polymerization Inhibition: Certain pyrazole analogues function as tubulin polymerization inhibitors, targeting the colchicine binding site.[1][6] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[6]

  • Kinase Inhibition: Many pyrazole derivatives are designed as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][8] Inhibition of these pathways can halt tumor growth, proliferation, and angiogenesis.

  • Apoptosis Induction: A common outcome of treatment with pyrazole derivatives is the induction of programmed cell death (apoptosis). This is often achieved through the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Some aminopyrazole derivatives have been identified as potent inhibitors of CDKs, such as CDK2, which are crucial for cell cycle regulation.[9] Inhibition of these enzymes can effectively stop the proliferation of cancer cells.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various pyrazole derivatives against several human cancer cell lines.

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
3,4-Diaryl PyrazoleK562 (Leukemia)GI₅₀0.021[1]
3,4-Diaryl PyrazoleA549 (Lung)GI₅₀0.69[1]
3,4-Diaryl PyrazoleMCF-7 (Breast)GI₅₀1.7[1]
Isolongifolanone-PyrazoleMCF-7 (Breast)IC₅₀5.21[5]
Selenolo[2,3-c]pyrazoleHepG2 (Liver)IC₅₀15.98[5]
3,5-Diaryl PyrazolePC3 (Prostate)IC₅₀Potent[7]
3,5-Diaryl PyrazoleDU145 (Prostate)IC₅₀Potent[7]
Pyrazole-ThiadiazoleVariousIC₅₀Moderate to Good[8]
5-Amino-1H-pyrazoleNCI-H23 (Lung)Growth Inhibition > 90% at 10µMN/A[3]
5-Amino-1H-pyrazoleHCT-15 (Colon)Growth Inhibition > 90% at 10µMN/A[3]

Visualization: EGFR/VEGFR Signaling Inhibition

EGFR_VEGFR_Pathway Ligand Growth Factor (EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR2) Ligand->Receptor Dimerization Receptor Dimerization Receptor->Dimerization Pyrazole Pyrazole Derivative Autophos Autophosphorylation Pyrazole->Autophos Dimerization->Autophos Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Autophos->Signaling Response Cell Proliferation, Angiogenesis, Survival Signaling->Response Inhibition Inhibition

Caption: Inhibition of EGFR/VEGFR2 signaling by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[10]

Antimicrobial Activity

The pyrazole scaffold is integral to many compounds with significant antibacterial and antifungal properties.[11][12] this compound derivatives have been synthesized and evaluated, showing promising activity against a range of pathogenic microorganisms, including multidrug-resistant (MDR) strains.[11]

Spectrum of Activity
  • Antibacterial: Activity has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli).[11][13]

  • Antifungal: These derivatives have also shown efficacy against fungal pathogens such as Aspergillus niger and Candida albicans.[12][13]

  • Antitubercular: Certain 5-aminopyrazole derivatives have demonstrated moderate activity against Mycobacterium tuberculosis, including MDR strains.[11]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative pyrazole derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Standard DrugStandard MIC (µg/mL)Reference
Pyrazole Derivative (3)E. coli0.25Ciprofloxacin0.5[13]
Pyrazole Derivative (4)S. epidermidis0.25Ciprofloxacin4[13]
Pyrazole Derivative (2)A. niger1Clotrimazole2[13]
Pyrazole Derivative (3)M. audouinii0.5Clotrimazole0.5[13]
5-Aminopyrazole (3c)Staphylococcus (MDR)32-64N/AN/A[11]
5-Aminopyrazole (4b)Staphylococcus (MDR)32-64N/AN/A[11]

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Workflow start Synthesized Pyrazole Derivatives primary Primary Screening (e.g., Agar Well Diffusion) start->primary measure Measure Zone of Inhibition (IZD) primary->measure select Select Active Compounds (IZD > Threshold) measure->select mic Secondary Screening: MIC Determination (Broth Microdilution) select->mic Active inactive Inactive select->inactive Inactive report Report MIC Values mic->report

Caption: General workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in the broth. The concentration range should be sufficient to span the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

  • Confirmation: The results can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-based selective COX-2 inhibitor.[15] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[16]

Mechanism of Action: COX Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[17]

  • COX-1 is a constitutive enzyme involved in physiological functions like gastric protection and platelet aggregation.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

Non-steroidal anti-inflammatory drugs (NSAIDs) reduce inflammation by inhibiting these enzymes. Derivatives that selectively inhibit COX-2 over COX-1 are highly sought after, as they are expected to have a better gastric safety profile by sparing the protective functions of COX-1.[18] Many pyrazole derivatives have shown good to excellent COX-2 selectivity.[18]

Data Presentation: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.

Compound ClassEdema Inhibition (3h)Edema Inhibition (5h)Ulcer IndexStandard DrugReference
Pyrazole Derivative (Va)51-86%83-96%0.7-2.0Celecoxib[18]
Pyrazole Derivative (VIa)51-86%83-96%0.7-2.0Celecoxib[18]
Pyrazole Derivative (VIIa)51-86%83-96%0.7-2.0Celecoxib[18]
Celecoxib (Standard)60.6%82.8%1.3-[18]
Indomethacin (Standard)--21.3-[18]

Visualization: Prostaglandin Synthesis Pathway

Prostaglandin_Pathway cluster_0 Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 Enzymes PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Response Inflammation, Pain, Fever Prostaglandins->Response Pyrazole Pyrazole Derivative Pyrazole->COX Inhibition

Caption: Inhibition of prostaglandin synthesis via COX enzymes.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity.[19]

  • Animal Grouping: Use adult Wistar or Sprague-Dawley rats, fasted overnight. Divide them into groups: a control group, a standard group (e.g., receiving Diclofenac or Celecoxib), and test groups for each pyrazole derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Edema Induction: Inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the volume at time 't' (Vₜ) and the initial volume (V₀). The percentage of inhibition of edema for each group is calculated using the formula:

    • % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic and industrial applications.

  • Enzyme Inhibition: Besides COX, these derivatives have been explored as inhibitors of other enzymes, including butyrylcholinesterase, urease, and monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases and other metabolic disorders.[19][20]

  • Agricultural Chemistry: The stability and reactivity of these compounds make them useful in the formulation of herbicides and fungicides, contributing to crop protection and improved yields.[4]

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For 3-amino-5-(2-furyl)pyrazoles, key SAR insights include:

  • Substituents on the Pyrazole Nitrogen (N1): Substitution at the N1 position with different aryl or alkyl groups significantly modulates activity. Phenyl groups are common and often contribute to potent interactions.

  • Substituents on the Amino Group (C3): The free amino group is often crucial for forming hydrogen bonds with target receptors. Acylation or other modifications can alter the binding mode and selectivity.[21]

  • Modifications of the Furyl Ring (C5): The 2-furyl group can be substituted to enhance lipophilicity or introduce additional hydrogen bonding sites, thereby tuning the pharmacological profile.

Visualization: General SAR Profile

Caption: Key modification points for SAR studies.

Conclusion

This compound derivatives constitute a highly versatile and promising class of heterocyclic compounds. The available data strongly support their potential as lead structures for the development of new therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation. Their potent and often multi-faceted mechanisms of action, coupled with a synthetically accessible core, make them an attractive focus for further investigation. Future research should concentrate on optimizing the scaffold to enhance potency and selectivity for specific biological targets, as well as conducting comprehensive preclinical evaluations to translate these promising in vitro and in vivo results into clinical candidates.

References

The Synthesis of Substituted Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development. Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[1] The continued interest in this scaffold fuels the ongoing development of novel and efficient synthetic methodologies to access structurally diverse pyrazole derivatives. This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing substituted pyrazoles, with a focus on data-driven comparisons and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of the pyrazole ring system can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The most prominent methods include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis), multicomponent reactions, and metal-catalyzed cross-coupling reactions. More recent advancements have also focused on green and sustainable approaches.

Knorr Pyrazole Synthesis and its Variations

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole core.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][2][3][4][5]

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2] A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[1][2]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (optional, e.g., a few drops of glacial acetic acid)[6]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.[1]

  • Dissolve the dicarbonyl compound in a suitable solvent.

  • Add the substituted hydrazine to the mixture.[1]

  • If required, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
AcetylacetoneHydrazine hydrateAcetic acid/Ethanol1RefluxHigh[6]
Ethyl acetoacetatePhenylhydrazineAcetic acid/1-Propanol1100High[6][7]
Substituted 1,3-diketonesArylhydrazinesN,N-dimethylacetamide-RT59-98[8]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesSilver catalyst---[8]

Knorr_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Dicarbonyl 1,3-Dicarbonyl Compound Mix Mix in Solvent (+/- Acid Catalyst) Dicarbonyl->Mix Hydrazine Hydrazine Derivative Hydrazine->Mix Heat Heat/Reflux Mix->Heat Monitor by TLC Cool Cool to RT Heat->Cool Reaction Complete Isolate Isolate Crude Product (Filtration/Evaporation) Cool->Isolate Purify Purify (Recrystallization/ Chromatography) Isolate->Purify Pyrazole Substituted Pyrazole Purify->Pyrazole

Multicomponent Reactions (MCRs) for Pyrazole Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrazoles.[9][10][11] These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a single step.[9] A prominent example is the synthesis of pyranopyrazoles.

The synthesis of the pyrano[2,3-c]pyrazole scaffold is often achieved through a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate.[9][10][12] This reaction can be performed under various conditions, including catalyst-free, with base catalysts, or using green catalysts in aqueous media.[10][11]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Solvent (e.g., ethanol, water)

  • Catalyst (optional, e.g., piperidine, ZnO nanoparticles, CeO2/ZrO2)[9]

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the chosen solvent.

  • Add the catalyst if required.

  • Stir the reaction mixture at room temperature or heat as specified in the literature.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.

  • Further purification can be achieved by recrystallization.

AldehydeCatalystSolventTimeTemp (°C)Yield (%)Reference
Various aromatic aldehydesCeO2/ZrO2Ethanol15 minRT88-98[13]
Various aromatic aldehydesFe3O4-MNPsWater15 minRTHigh[9]
Various aromatic aldehydesZnO nanoparticlesWaterShort-High[9]
Various aromatic aldehydesNone (neat)None3-11 minRTHigh[11]

MCR_Pyrano_Pyrazole cluster_reactants Four Components Aldehyde Aldehyde OnePot One-Pot Reaction (Solvent, +/- Catalyst) Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot Ketoester β-Ketoester Ketoester->OnePot Hydrazine Hydrazine Hydrate Hydrazine->OnePot Pyranopyrazole Pyrano[2,3-c]pyrazole OnePot->Pyranopyrazole Sequential Condensation, Cyclization & Rearrangement

Vilsmeier-Haack Formylation of Pyrazoles

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[14][15][16][17] In pyrazole chemistry, it is a crucial tool for introducing a formyl group at the C4 position, yielding pyrazole-4-carbaldehydes.[14][16] These products are valuable intermediates for the synthesis of a wide range of more complex pyrazole derivatives. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[14][16]

Materials:

  • Substituted pyrazole (1 eq)

  • Phosphorus oxychloride (POCl3) (4 eq)

  • Dry dimethylformamide (DMF) (4 eq)

  • Dry solvent (e.g., DMF)

Procedure:

  • Under an inert atmosphere (e.g., Argon), add POCl3 dropwise to dry DMF at -10 °C to form the Vilsmeier reagent.[16]

  • Stir the mixture at low temperature until a viscous, white reagent is formed.[16]

  • Add a solution of the substituted pyrazole in dry DMF to the Vilsmeier reagent.

  • Heat the reaction mixture (e.g., to 70 °C) and stir for an extended period (e.g., 24 hours).[16]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[16]

SubstrateReagentsTime (h)Temp (°C)Yield (%)Reference
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl3, DMF247048[16]
Substituted phenylhydrazonesPOCl3, DMF (Microwave)5-15 min-High[14]
Substituted phenylhydrazonesPOCl3, DMF (Ultrasound)10-60 min-High[14]

Vilsmeier_Haack_Pathway cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction POCl3 POCl3 DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- Pyrazole_Substrate Substituted Pyrazole Intermediate Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Product Pyrazole-4-carbaldehyde

Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods.[5][18] In pyrazole synthesis, this has translated into the use of green solvents like water, microwave-assisted synthesis, and the application of reusable catalysts.[5][18][19][20]

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many organic transformations, including the synthesis of pyrazoles.[3][21][22][23] For instance, the Vilsmeier-Haack reaction and the synthesis of pyrazole-oxadiazole hybrids have been successfully accelerated using microwave assistance, reducing reaction times from hours to minutes.[3][14][21]

Materials:

  • Reactants as per the specific synthesis (e.g., for pyrazole-oxadiazole hybrids: intermediate, benzohydrazides, ZnCl2)[3][21]

  • Solvent (e.g., ethanol)

Procedure:

  • In a microwave-safe reaction vessel, combine the reactants and solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specific power and temperature for a short duration (e.g., 9-10 minutes).[3][21]

  • After cooling, work up the reaction mixture as per standard procedures (e.g., precipitation, filtration, recrystallization).

Reaction TypeReactantsTimePower/TempYield (%)Reference
Pyrazole-oxadiazole hybrid synthesisIntermediate, benzohydrazides9-10 min-79-92[3][21]
Quinolin-2(1H)-one-based pyrazolesα,β-unsaturated ketones, arylhydrazines7-10 min360 W, 120 °C68-86[23]
1-Aroyl-3,5-dimethyl-1H-pyrazolesCarbohydrazide derivatives, 2,4-pentanedione3-5 min270 W82-98[23]
Pyrano[2,3-c]pyrazoles (one-pot)Aryl hydrazine, β-ketoester, aldehyde, malononitrile10-15 min80-120 °C92-99[23]

Green_Synthesis_Logic Green_Synthesis Green Synthesis of Pyrazoles Microwave Microwave-Assisted Synthesis Green_Synthesis->Microwave Water_Solvent Synthesis in Water Green_Synthesis->Water_Solvent Green_Catalyst Use of Green Catalysts (e.g., reusable, biocatalysts) Green_Synthesis->Green_Catalyst Benefit2 Improved Yields Green_Synthesis->Benefit2 Benefit1 Reduced Reaction Time Microwave->Benefit1 Benefit4 Energy Efficiency Microwave->Benefit4 Benefit3 Reduced Waste & Toxicity Water_Solvent->Benefit3 Green_Catalyst->Benefit3

Conclusion

The synthesis of substituted pyrazoles is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. While classical methods like the Knorr synthesis remain highly relevant, contemporary approaches such as multicomponent reactions and green synthetic strategies offer significant advantages in terms of efficiency, sustainability, and the ability to rapidly generate molecular diversity. This guide has provided a snapshot of the key synthetic routes, complete with detailed experimental protocols and comparative data, to aid researchers in the design and execution of their synthetic strategies for this important class of heterocyclic compounds. The continued innovation in this area promises to further expand the chemical space accessible to drug discovery and development professionals, leading to the identification of novel therapeutic agents.

References

Quantum Chemical Calculations for 3-Amino-5-(2-furyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Amino-5-(2-furyl)pyrazole. While direct computational studies on this specific molecule are not extensively available in public literature, this guide leverages data from the closely related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, and established computational methodologies for pyrazole derivatives to offer valuable insights for researchers in drug discovery and materials science.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry, serving as a versatile building block for the synthesis of bioactive molecules.[1] Its structural features, including the pyrazole and furan rings, suggest potential applications in the development of novel therapeutic agents and agrochemicals.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the molecular properties that govern the biological activity and reactivity of such compounds.[2][3]

This guide details the theoretical framework, computational protocols, and expected outcomes of quantum chemical analyses of this compound, providing a foundational understanding for its further investigation and application.

Computational Methodology

The computational analysis of pyrazole derivatives is typically performed using DFT, a method that offers a good balance between accuracy and computational cost for studying organic molecules.[2]

Software

Quantum chemical calculations are commonly carried out using software packages such as Gaussian, NWChem, or similar programs.[4]

Theoretical Level

A prevalent and effective level of theory for this class of molecules involves the use of Becke's three-parameter hybrid exchange functional (B3LYP) combined with a suitable basis set, such as 6-31G(d) or 6-311+G**.[2][5][6]

Experimental Protocol: Geometry Optimization

The initial step in the computational workflow is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is achieved by starting with an initial guess of the molecular structure and iteratively solving the electronic Schrödinger equation and updating the nuclear positions until a stationary point on the potential energy surface is reached.

Experimental Protocol: Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.[5]

Experimental Protocol: Electronic Property Analysis

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.[7] Additionally, the Molecular Electrostatic Potential (MEP) is calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.[8]

Predicted Molecular Properties

The following sections present predicted quantitative data for this compound, based on a comprehensive DFT study of the structurally similar 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[3][5] It is anticipated that the substitution of a carboxylic acid group with an amino group will influence the electronic properties, but the overall structural framework will remain comparable.

Optimized Molecular Geometry

The optimized geometry of the core 3-(2-furyl)pyrazole structure is expected to be largely planar, with all constituent atoms of the rings lying within the same geometrical plane.[3][5] This planarity is a result of the conjugated π-systems of the furan and pyrazole rings.

Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Angles)

Parameter Predicted Value (Å or °)
C-C (pyrazole ring) ~1.39 - 1.41
C-N (pyrazole ring) ~1.33 - 1.38
N-N (pyrazole ring) ~1.35
C-C (furan ring) ~1.37 - 1.43
C-O (furan ring) ~1.36
C-C (inter-ring) ~1.45
C-N (amino group) ~1.36
N-C-C (angle) ~120 - 125

| C-N-N (angle) | ~105 - 110 |

Note: These values are estimations based on typical bond lengths and angles in similar heterocyclic systems and data from 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Vibrational Frequencies

The theoretical vibrational spectrum provides a fingerprint of the molecule. Key vibrational modes for this compound are predicted below.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group Predicted Vibrational Mode Wavenumber (cm⁻¹)
N-H (amino) Symmetric & Asymmetric Stretching 3300 - 3500
C-H (aromatic) Stretching 3000 - 3100
C=C (ring) Stretching 1500 - 1600
C-N (ring) Stretching 1300 - 1400

| C-O-C (furan) | Asymmetric Stretching | 1200 - 1250 |

Note: These are expected ranges and the precise values would be obtained from DFT calculations.

Electronic Properties

The electronic properties provide insights into the reactivity and potential applications of the molecule in optoelectronics and as a pharmacophore.

Table 3: Predicted Electronic Properties

Property Predicted Value
HOMO Energy ~ -5.5 to -6.0 eV
LUMO Energy ~ -0.5 to -1.0 eV
HOMO-LUMO Energy Gap ~ 4.5 to 5.5 eV

| Dipole Moment | ~ 2.0 - 3.0 Debye |

Note: The HOMO-LUMO gap for the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was calculated to be approximately 4.458 eV, suggesting high electronic stability and low chemical reactivity.[5]

Visualizations

Quantum Chemical Calculation Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

G A Initial Molecular Structure (e.g., from 2D sketch or crystal data) B Select Computational Method (e.g., DFT/B3LYP/6-31G(d)) A->B C Geometry Optimization B->C D Vibrational Frequency Analysis C->D E Confirmation of Energy Minimum (No imaginary frequencies) D->E F Calculation of Electronic Properties (HOMO, LUMO, MEP, etc.) E->F G Analysis of Results (Spectra, Reactivity, etc.) F->G H Comparison with Experimental Data G->H

Workflow for Quantum Chemical Calculations.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to characterizing the molecular properties of this compound. By employing DFT methods, researchers can gain a detailed understanding of its geometry, vibrational spectra, and electronic structure. This theoretical data is invaluable for interpreting experimental results, predicting reactivity, and guiding the design of new molecules with desired biological or material properties. The information presented in this guide, though based on a closely related analogue, offers a solid foundation for future computational and experimental investigations into this promising compound.

References

The Amino Group of 3-Amino-5-(2-furyl)pyrazole: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 3-Amino-5-(2-furyl)pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive amino group on a pyrazole core coupled with a furan moiety, offers a unique platform for the synthesis of a diverse array of functionalized molecules and fused heterocyclic systems. The nucleophilic nature of the exocyclic amino group, combined with the electronic characteristics of the pyrazole and furan rings, dictates its reactivity towards various electrophiles, making it a valuable precursor for drug discovery and agrochemical development.[1]

This technical guide explores the core reactivity of the amino group in this compound, providing insights into key chemical transformations. It includes representative experimental protocols, quantitative data from related structures, and visual diagrams of reaction pathways to facilitate further research and application.

Core Reactivity of the Amino Group

The amino group at the C3 position of the pyrazole ring is highly nucleophilic and serves as the primary site for electrophilic attack. This reactivity is influenced by the electron-donating nature of the amino group and the overall electronic landscape of the heteroaromatic system. Key reactions involving this amino group include acylation, Schiff base formation, and diazotization, each providing a pathway to novel derivatives with potential biological activities.[2][3]

Acylation Reactions

Acylation of the amino group in this compound with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding N-acylpyrazole derivatives. This reaction is fundamental for introducing a variety of functional groups and for the synthesis of precursors to more complex heterocyclic systems.

Table 1: Representative Quantitative Data for Acylation of Aminopyrazoles

Acylating AgentAminopyrazole SubstrateProductYield (%)Reference
Acetic Anhydride3-amino-5-hydroxy-4-phenylazo-1H-pyrazole3-(acetylamino)-5-hydroxy-4-phenylazo-1H-pyrazoleNot specifiedGeneral transformation noted
Benzoyl Chloride3-amino-5-hydroxy-4-phenylazo-1H-pyrazole3-(benzoylamino)-5-hydroxy-4-phenylazo-1H-pyrazoleNot specifiedGeneral transformation noted
Chloroacetyl Chloride4-phenylmorpholin-3-one derivative2-(phenylamino)ethanol derivative77Adapted from similar acylation
Experimental Protocol: General N-Acylation

A solution of this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled to 0 °C in an ice bath. A base, typically triethylamine or pyridine (1.2 eq), is added, followed by the dropwise addition of the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with stirring continued for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Mix & Cool to 0 °C A->E B Acylating Agent (e.g., Acyl Chloride) G Add Acylating Agent B->G C Base (e.g., Triethylamine) F Add Base C->F D Aprotic Solvent (e.g., DCM) D->E E->F F->G H Stir at RT (2-4h) G->H I Quench with Water H->I J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Purify (Chromatography/Recrystallization) K->L M N-Acylated Product L->M

Caption: Experimental workflow for the N-acylation of this compound.
Schiff Base Formation

The condensation of the primary amino group with various aldehydes or ketones yields the corresponding Schiff bases (imines). This reaction is a cornerstone in the synthesis of ligands for metal complexes and as intermediates for producing more complex molecules, including various bioactive heterocyclic compounds.[4][5]

Table 2: Representative Data for Schiff Base Formation with Aminopyrazoles

AldehydeAminopyrazole SubstrateSolventCatalystReaction TimeYield (%)Reference
Substituted Aromatic Aldehydes5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamideIsopropyl AlcoholAcetic Acid2-3 hoursGood to High[4]
Pyrazole-4-carbaldehydeAromatic AminesMethylene ChlorideTriethylamineNot specifiedHigh[5]
Experimental Protocol: Synthesis of Schiff Bases

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropyl alcohol, the desired aldehyde or ketone (1.0-1.1 eq) is added. A catalytic amount of glacial acetic acid is then introduced. The mixture is refluxed for 2-6 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization.[4]

Schiff_Base_Formation A This compound E Mix Reagents A->E B Aldehyde or Ketone B->E C Solvent (e.g., Ethanol) C->E D Catalyst (Acetic Acid) D->E F Reflux (2-6h) E->F G Cool to RT F->G H Isolate Product (Filtration/Recrystallization) G->H I Schiff Base Product H->I

Caption: General reaction scheme for Schiff base formation.
Diazotization and Subsequent Reactions

Diazotization of the 3-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a reactive diazonium salt.[6] This intermediate is typically unstable and is used immediately in subsequent reactions.[6] Common follow-up reactions include Sandmeyer-type reactions to introduce halides or a cyano group, or coupling reactions with activated aromatic compounds to form azo dyes.[7]

Table 3: Representative Data for Diazotization and Coupling of Aminopyrazoles

Amine SubstrateCoupling AgentProductYield (%)Reference
1-(4'-methoxyphenyl)-3-amino-pyrazole1-phenyl-3-methyl-pyrazoloneAzo Dye95.2[8]
5-amino-4-(3,4-dimethoxyphenyl)pyrazoleN,N-dimethylanilineAzo CompoundNot specified[7]
4-Amino-3,5-dinitropyrazoleSelf-coupling intermediateDiazo-bis(pyrazolyl)pyrazole51[9]
Experimental Protocol: Diazotization and Azo Coupling

This compound (1.0 eq) is dissolved in a mixture of a strong mineral acid (e.g., HCl or H₂SO₄) and water, and the solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.0-1.2 eq) in cold water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored (e.g., with starch-iodide paper). After the addition is complete, the mixture is stirred for an additional 15-30 minutes. This cold diazonium salt solution is then slowly added to a cooled, alkaline solution of the coupling agent (e.g., a phenol or an activated amine). The reaction mixture is stirred for 1-2 hours at low temperature. The resulting colored precipitate (azo dye) is collected by filtration, washed thoroughly with water, and dried.

Diazotization_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling/Substitution A This compound B NaNO₂ / Strong Acid C 0-5 °C D Formation of Diazonium Salt A->D NaNO₂, H⁺ 0-5 °C E Coupling Agent (e.g., Phenol) D->E Azo Coupling F Sandmeyer Reagent (e.g., CuCl) D->F Sandmeyer Reaction G Azo Dye Product E->G H Halogenated Product F->H

Caption: Reaction pathways originating from the diazotization of the amino group.

Physicochemical and Spectroscopic Data

The parent compound, this compound, is a solid with a melting point of 124-130 °C. Spectroscopic analysis is crucial for the characterization of its derivatives.

Table 4: General Spectroscopic Data for Aminopyrazole Derivatives

SpectroscopyFunctional GroupCharacteristic Signal RangeReference
FT-IR (cm⁻¹) N-H Stretch (amine)3200-3400 (two bands)[10][11]
C=N Stretch (imine)1600-1650[5]
C=O Stretch (amide)1650-1690[10]
C≡N Stretch (nitrile)2200-2230[10]
¹H NMR (δ, ppm) NH₂ (amine)5.0-7.0 (broad singlet)[10]
CH (pyrazole ring)5.5-7.5[12]
CH=N (imine)8.0-9.0[5]
NH (amide)8.0-10.0 (broad singlet)[10]
¹³C NMR (δ, ppm) C-NH₂ (pyrazole)150-165[1]
C=N (imine)155-170General Knowledge

Note: The exact positions of signals will vary depending on the specific substituents and the solvent used. A theoretical study on the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provides calculated FT-IR and NMR data that can serve as a useful comparison point.[13]

Conclusion

The amino group of this compound is a highly reactive and synthetically valuable handle. Through straightforward reactions such as acylation, Schiff base formation, and diazotization, a vast chemical space of novel derivatives can be accessed. These transformations pave the way for the development of new therapeutic agents, agrochemicals, and functional materials. The protocols and data presented in this guide offer a foundational framework for researchers to explore and exploit the rich chemistry of this versatile heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(2-furyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The inclusion of an amino group and a furan moiety provides versatile points for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the one-pot synthesis of this compound, based on the established and robust reaction of a β-ketonitrile with hydrazine.

The most common and direct method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1] In this specific protocol, 3-(2-furyl)-3-oxopropanenitrile serves as the key precursor, which reacts with hydrazine hydrate in a one-pot procedure to yield the target compound. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leading to the formation of the stable pyrazole ring.[1]

Chemical Reaction

Chemical Reaction for the synthesis of this compound

Scheme 1: One-pot synthesis of this compound from 3-(2-furyl)-3-oxopropanenitrile and hydrazine hydrate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValueReference/Note
Reactants
3-(2-furyl)-3-oxopropanenitrile1.35 g (10 mmol, 1.0 equiv)Starting β-ketonitrile
Hydrazine Hydrate (~64%)0.6 mL (~12 mmol, 1.2 equiv)Reagent for cyclization
Solvent (Ethanol)20 mLReaction medium
Product
Product NameThis compound
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
Melting Point124-130 °C[2]
AppearanceOff-white to light brown solidTypical for aminopyrazoles
Expected Yield85-95%Based on similar syntheses of aminopyrazoles.[3]

Detailed Experimental Protocol

Materials and Equipment:

  • 3-(2-furyl)-3-oxopropanenitrile

  • Hydrazine hydrate (64% solution in water)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Distilled water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10 mmol) of 3-(2-furyl)-3-oxopropanenitrile in 20 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 0.6 mL (approximately 12 mmol) of hydrazine hydrate. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, slowly add cold distilled water to the reaction mixture until the product crystallizes out.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as an off-white to light brown solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and Mass Spectrometry. The melting point should be in the range of 124-130 °C.[2]

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Reaction Process cluster_workup Work-up & Purification cluster_final Final Product Reactant1 3-(2-furyl)-3-oxopropanenitrile Setup 1. Dissolve Ketone in Ethanol Reactant1->Setup Reactant2 Hydrazine Hydrate Addition 2. Add Hydrazine & Catalyst Reactant2->Addition Solvent Ethanol Solvent->Setup Catalyst Acetic Acid Catalyst->Addition Setup->Addition Reflux 3. Heat to Reflux (2-4 hours) Addition->Reflux Cooling 4. Cool to Room Temperature Reflux->Cooling Reaction Complete Precipitation 5. Precipitate/Crystallize with water Cooling->Precipitation Filtration 6. Filter and Wash with cold Ethanol Precipitation->Filtration Drying 7. Dry under Vacuum Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the one-pot synthesis of this compound.

References

Application Notes and Protocols: 3-Amino-5-(2-furyl)pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3-Amino-5-(2-furyl)pyrazole scaffold in medicinal chemistry, focusing on its application in the development of anticancer agents. This document includes quantitative data on the activity of derivative compounds, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] The this compound moiety, in particular, serves as a versatile building block for the synthesis of potent inhibitors of various cellular targets, making it a valuable scaffold in drug discovery, especially in oncology. Its structural features allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Anticancer Research

Derivatives of this compound have shown promise as anticancer agents through mechanisms such as kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition

One of the key applications of this scaffold is in the development of protein kinase inhibitors. For instance, this compound has been identified as a binder to 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of PDK1 can lead to the suppression of tumor cell proliferation and survival.

Tubulin Polymerization Inhibition

Certain derivatives of the pyrazole scaffold have been shown to inhibit tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Compounds that interfere with tubulin dynamics are a well-established class of anticancer drugs.

Quantitative Data

The following tables summarize the in vitro inhibitory activities of various pyrazole derivatives against cancer cell lines. While specific data for this compound derivatives are limited in the public domain, the provided data for structurally related pyrazole compounds illustrate the potential of this scaffold.

Table 1: Anticancer Activity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 22 MCF-7 (Breast)2.82[2]
A549 (Lung)3.15[2]
HeLa (Cervical)4.68[2]
PC3 (Prostate)6.28[2]
Compound 23 MCF-7 (Breast)3.14[2]
A549 (Lung)4.21[2]
HeLa (Cervical)5.33[2]
PC3 (Prostate)5.96[2]
Compound 35 HepG2 (Liver)3.53[2]
MCF-7 (Breast)6.71[2]
HeLa (Cervical)5.16[2]
Compound 52 A549 (Lung)21.2[2]
MCF-7 (Breast)18.4[2]
DU145 (Prostate)19.2[2]
HeLa (Cervical)25.3[2]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 22 EGFR0.6124[2]
Compound 23 EGFR0.5132[2]
Compound 24 EGFR (wild-type)0.016[2]
EGFR (T790M mutant)0.236[2]
Compound 27 VEGFR-20.828[2]
Compound 36 CDK20.199[2]

Experimental Protocols

Synthesis of N-substituted this compound Derivatives (General Procedure)

This protocol describes a general method for the acylation of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Acid chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Base (e.g., Triethylamine, Pyridine)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is for determining the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., PDK1)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

  • Luminometer plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or control solution to each well.

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • 96-well plate (UV-transparent)

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO and serially dilute it to the desired concentrations in polymerization buffer.

  • On ice, prepare the tubulin solution by resuspending lyophilized tubulin in polymerization buffer containing GTP and glycerol.

  • In a pre-warmed 96-well plate, add the test compound dilutions or controls.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by this compound-based compounds.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PDK1 Inhibits Tubulin_Polymerization_Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Progression (G2/M) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Inhibitor This compound Derivative Inhibitor->Polymerization Inhibits

References

Applications of 3-Amino-5-(2-furyl)pyrazole in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(2-furyl)pyrazole is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of agrochemicals. Its unique chemical structure, featuring both a pyrazole and a furan ring, allows for diverse functionalization, leading to the development of potent insecticides, fungicides, and herbicides. This document provides detailed application notes on the use of this compound in agrochemical research, along with specific experimental protocols for the synthesis and biological evaluation of its derivatives.

Insecticidal Applications

Derivatives of this compound have demonstrated significant insecticidal activity, primarily by targeting the central nervous system of insects.

Mechanism of Action: GABA-gated Chloride Channel Antagonism

Phenylpyrazole insecticides, a class of compounds that can be synthesized from this compound, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Phenylpyrazole insecticides bind to a site within the chloride channel, blocking the influx of chloride ions. This disruption of the normal inhibitory signaling leads to hyperexcitation of the central nervous system, resulting in convulsions and death of the insect.

GABAPathway cluster_Normal Normal Neurotransmission cluster_Inhibition Inhibition by Pyrazole Insecticide GABA GABA GABAReceptor GABA Receptor GABA->GABAReceptor Binds to ChlorideChannel Chloride Ion Channel (Closed) GABAReceptor->ChlorideChannel Opens ChannelBlock Chloride Ion Channel (Blocked) GABAReceptor->ChannelBlock Prevents opening Neuron Neuron ChlorideChannel->Neuron Cl- influx Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Neuron->Hyperpolarization PyrazoleInsecticide Pyrazole Insecticide (e.g., Fipronil derivative) PyrazoleInsecticide->GABAReceptor Binds to allosteric site Hyperexcitation Hyperexcitation (Convulsions and Death) ChannelBlock->Hyperexcitation No Cl- influx

Figure 1: Mechanism of action of pyrazole-based insecticides.
Quantitative Data: Insecticidal Activity

The following table summarizes the insecticidal activity of various pyrazole derivatives against different pest species.

Compound IDTarget PestBioassay TypeLC50/LD50Reference
3d TermitesFeed Paper0.006 µg/mL[1]
3f TermitesFeed Paper0.001 µg/mL[1]
6h LocustsTopical Application47.68 µg/mL[1]
Fipronil (Ref.) TermitesFeed Paper0.038 µg/mL[1]
Fipronil (Ref.) LocustsTopical Application63.09 µg/mL[1]
Experimental Protocol: Insecticidal Bioassay against Termites

This protocol is adapted from methodologies used to evaluate the efficacy of pyrazole derivatives against subterranean termites.

Materials:

  • Test compounds (e.g., Schiff base derivatives of this compound)

  • Acetone (analytical grade)

  • Filter paper (e.g., Whatman No. 1)

  • Petri dishes

  • Worker caste termites

  • Fipronil (as a positive control)

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds and fipronil in acetone. A series of dilutions should be made to determine the LC50 value. A negative control of acetone alone should also be prepared.

  • Impregnation of Filter Paper: Place a piece of filter paper in each Petri dish. Apply a known volume of the test solution, positive control, or negative control evenly onto the filter paper.

  • Solvent Evaporation: Allow the acetone to evaporate completely from the filter paper in a fume hood.

  • Introduction of Termites: Introduce a known number of worker termites (e.g., 20-30) into each Petri dish.

  • Incubation: Keep the Petri dishes in the dark at a controlled temperature and humidity (e.g., 25-28°C and >80% RH).

  • Mortality Assessment: Record the number of dead termites at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration and control. Use probit analysis to determine the LC50 value for each test compound.

Fungicidal Applications

Pyrazole carboxamides, which can be synthesized from this compound, are a significant class of fungicides.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

These fungicides target the mitochondrial respiratory chain in fungi by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II. SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme complex, these pyrazole derivatives block the transfer of electrons from succinate to ubiquinone. This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death.

SDHI_Pathway cluster_NormalRespiration Normal Fungal Respiration cluster_Inhibition Inhibition by Pyrazole Fungicide Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidized by Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons to InhibitedSDH Inhibited SDH ATP ATP (Cellular Energy) ETC->ATP Generates PyrazoleFungicide Pyrazole Carboxamide Fungicide (SDHI) PyrazoleFungicide->SDH Binds to NoATP ATP Depletion (Fungal Cell Death) InhibitedSDH->NoATP No electron transport

Figure 2: Mechanism of action of pyrazole-based fungicides (SDHIs).
Quantitative Data: Fungicidal Activity

The following table presents the in vitro fungicidal activity of pyrazole carboxamide derivatives against various plant pathogenic fungi.

Compound IDTarget FungusBioassay TypeEC50 (µg/mL)Reference
7ai Rhizoctonia solaniMycelium Growth0.37[2]
8j Alternaria solaniMycelium Growth3.06[3]
SCU2028 Rhizoctonia solaniMycelium Growth0.022[4]
Boscalid (Ref.) Alternaria solaniMycelium Growth-[3]
Thifluzamide (Ref.) Rhizoctonia solaniMycelium Growth-[4]
Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This protocol is a standard method for assessing the efficacy of fungicidal compounds against mycelial growth.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO) or acetone for dissolving compounds

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (9 cm diameter)

  • Cultures of test fungi (e.g., Rhizoctonia solani, Alternaria solani)

  • Cork borer (5 mm diameter)

  • Commercial fungicide (e.g., Boscalid) as a positive control

Procedure:

  • Preparation of Media with Test Compounds: Dissolve the test compounds and the positive control in a small amount of DMSO or acetone. Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentrations. Pour the amended PDA into Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each PDA plate (test compounds, positive control, and solvent control).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measurement: When the mycelial growth in the control plate has reached a significant portion of the plate, measure the diameter of the fungal colony on all plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: To determine the EC50 value, test a range of concentrations and use regression analysis to calculate the concentration that causes 50% inhibition of mycelial growth.

Herbicidal Applications

Certain derivatives of this compound have been developed as effective herbicides.

Mechanism of Action: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

These pyrazole-based herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthetic pathway of plastoquinones and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the synthesis of carotenoids. By inhibiting HPPD, the production of plastoquinone is blocked, which in turn inhibits carotenoid biosynthesis. Carotenoids protect chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching symptoms in susceptible plants, followed by necrosis and death.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate for Homogentisate Homogentisate HPPD->Homogentisate Produces InhibitedHPPD Inhibited HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Essential for Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PyrazoleHerbicide Pyrazole Herbicide (HPPD Inhibitor) PyrazoleHerbicide->HPPD Inhibits Bleaching Bleaching & Plant Death InhibitedHPPD->Bleaching No Plastoquinone No Carotenoids

Figure 3: Mechanism of action of pyrazole-based herbicides (HPPD inhibitors).
Quantitative Data: Herbicidal Activity

The following table shows the herbicidal efficacy of pyrazole derivatives against various weed species.

Compound IDWeed SpeciesApplicationActivity (% Inhibition)Dosage (g ai/ha)Reference
6a Digitaria sanguinalisPost-emergence50-60150[5]
6c Abutilon theophrastiPost-emergence50-60150[5]
5e Brassica campestris (root)Pre-emergence82200 mg/L[6]
5g Amaranthus retroflexus (root)Pre-emergence56200 mg/L[6]
Experimental Protocol: Greenhouse Herbicidal Activity Assay (Post-emergence)

This protocol outlines a method for evaluating the post-emergence herbicidal activity of test compounds in a greenhouse setting.

Materials:

  • Test compounds

  • Acetone and a suitable surfactant (e.g., Tween 20)

  • Pots with soil

  • Seeds of weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti)

  • A commercial HPPD inhibitor herbicide (e.g., mesotrione) as a positive control

  • A cabinet sprayer

Procedure:

  • Plant Cultivation: Sow the seeds of the selected weed species in pots containing a suitable soil mix. Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity) until they reach the 2-4 leaf stage.

  • Preparation of Spray Solutions: Dissolve the test compounds and the positive control in acetone and then dilute with water containing a surfactant to the desired concentrations. A blank solution (acetone, water, surfactant) should be prepared as a negative control.

  • Herbicide Application: Arrange the pots in a cabinet sprayer. Apply the different treatment solutions evenly to the foliage of the plants at a calibrated spray volume.

  • Post-treatment Care: Return the treated plants to the greenhouse and maintain normal growing conditions.

  • Efficacy Assessment: Visually assess the herbicidal injury (e.g., bleaching, necrosis, stunting, mortality) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a percentage scale (0% = no effect, 100% = complete kill).

  • Biomass Measurement (Optional): At the end of the experiment, the above-ground biomass can be harvested, and fresh and dry weights can be measured to provide a quantitative measure of growth inhibition.

  • Data Analysis: Analyze the visual assessment data and biomass data to determine the efficacy of the test compounds compared to the controls. Dose-response curves can be generated to calculate GR50 values (the dose required for 50% growth reduction).

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of agrochemicals derived from this compound.

SynthesisWorkflow Start This compound + Reagents Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Pyrazole Derivative Characterization->FinalProduct

Figure 4: General workflow for the synthesis of pyrazole derivatives.

BioassayWorkflow Compound Synthesized Pyrazole Derivative DosePrep Dose Preparation (Serial Dilutions) Compound->DosePrep Bioassay Biological Assay (Insecticidal, Fungicidal, or Herbicidal) DosePrep->Bioassay Incubation Incubation under Controlled Conditions Bioassay->Incubation DataCollection Data Collection (Mortality, Inhibition, etc.) Incubation->DataCollection Analysis Data Analysis (LC50, EC50, GR50) DataCollection->Analysis

Figure 5: General workflow for the biological evaluation of pyrazole derivatives.

References

Application Notes & Protocols: Employing 3-Amino-5-(2-furyl)pyrazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Amino-5-(2-furyl)pyrazole as a scaffold for the development of novel kinase inhibitors. The document includes its known biological activity, detailed protocols for its derivatization, and examples of the biological potency of analogous compounds.

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This compound, a readily available building block, presents an attractive starting point for the synthesis of new kinase inhibitors. This compound itself has been identified as a binder of Phosphoinositide-dependent kinase 1 (PDK1), a key component in the PI3K/AKT signaling pathway.[1][2]

Biological Activity of this compound

This compound has been identified as an inhibitor of PDK1, a master kinase that plays a critical role in cell survival, proliferation, and metabolism. The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers, making PDK1 an attractive target for anticancer drug discovery.

Quantitative Data:
CompoundTarget KinaseIC50Reference
This compoundPDK1313 µM[1][2]

General Synthetic Approach for Derivatization

The 3-amino group of this compound serves as a key functional handle for further chemical modifications. A common and effective strategy for elaborating this scaffold into more potent and selective kinase inhibitors is through nucleophilic aromatic substitution (SNAr) with a substituted pyrimidine or other heterocyclic systems. This approach has been successfully applied to other 3-aminopyrazole analogs to generate potent kinase inhibitors.[3]

Experimental Workflow:

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Pyrimidine (e.g., 2,4-dichloropyrimidine) B->C D Intermediate Product C->D E Second Nucleophilic Substitution or Cross-Coupling (e.g., Suzuki) D->E F Final Inhibitor Library E->F G Purification & Characterization (HPLC, NMR, MS) F->G H In vitro Kinase Assay (e.g., IC50 determination) G->H I Cell-based Assays (e.g., Proliferation, Apoptosis) H->I J Structure-Activity Relationship (SAR) Analysis I->J K Lead Optimization J->K

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Detailed Experimental Protocol (Generalized)

This protocol describes a general method for the synthesis of N-(5-(2-furyl)-1H-pyrazol-3-yl)pyrimidin-4-amine derivatives, a common scaffold in kinase inhibitors. This is an adaptation from methodologies used for similar 3-aminopyrazole-based inhibitors.[3]

Step 1: Synthesis of 4-chloro-N-(5-(2-furyl)-1H-pyrazol-3-yl)pyrimidin-2-amine
  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or dioxane, add 2,4-dichloropyrimidine (1.1 eq).

  • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture at 50-80 °C for 24-72 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired intermediate.

Step 2: Synthesis of the Final Inhibitor
  • To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine or aniline derivative (1.2 eq) and a base such as TEA or DIPEA (2.0-3.0 eq).

  • The reaction can be heated conventionally (reflux) or under microwave irradiation (e.g., 80-120 °C for 3-8 hours) to drive it to completion.[3] Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography or preparative HPLC to afford the final kinase inhibitor.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Biological Data of Analogous 3-Aminopyrazole Kinase Inhibitors

While specific data for a diverse library of this compound derivatives is not extensively published, the following table presents data for analogous 3-aminopyrazole-based inhibitors to demonstrate the potential of this scaffold. These compounds often target cyclin-dependent kinases (CDKs) and other important cancer-related kinases.

Compound ID (Analogous)Target KinaseIC50 / EC50 (nM)Reference
Compound 43d CDK1633[3]
Macrocycle 8a BMPR2506[4]
Compound 8a JNK3227[5]
Pyrazolo[3,4-d]pyrimidine derivativep38αlow nM range[6]

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT signaling pathway, where PDK1 is a key upstream kinase. Inhibition of PDK1 by compounds derived from this compound can block downstream signaling that promotes cell growth and survival.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivatives Inhibitor->PDK1 inhibits

Caption: Simplified PI3K/AKT signaling pathway highlighting the role of PDK1.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent activity against PDK1 provides a solid foundation for lead generation. By employing standard medicinal chemistry techniques, such as nucleophilic aromatic substitution, researchers can generate libraries of derivatives with potentially enhanced potency, selectivity, and drug-like properties. The provided protocols and data serve as a guide for scientists engaged in the discovery and development of next-generation targeted therapies.

References

Application Note and Protocols for the Quantification of 3-Amino-5-(2-furyl)pyrazole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(2-furyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential pharmacological activities.[1] Accurate and precise quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique.[2][3][4] Additionally, protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and spectroscopic methods (NMR and IR) for structural confirmation are outlined.

Analytical Methods Overview

Several analytical techniques can be employed for the analysis of pyrazole derivatives.[1][5] The choice of method depends on factors such as the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation.[4]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for the quantification of non-volatile and thermally labile compounds like this compound.[4] Reversed-phase HPLC with UV detection is particularly suitable.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and definitive identification based on mass fragmentation patterns, making it suitable for volatile and semi-volatile pyrazole derivatives.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the synthesized this compound.[1][3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups present in the molecule, aiding in structural confirmation.[1][5]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section provides a detailed protocol for the quantification of this compound in a reaction mixture using reversed-phase HPLC with UV detection.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II HPLC system or equivalent).[2]

  • Column: C18 reversed-phase column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., 20:80 v/v). The exact ratio should be optimized to achieve good separation.[3]

  • Flow Rate: 1.0 mL/min.[3][7]

  • Column Temperature: 25 ± 2°C.[3]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. A preliminary UV scan of a standard solution is recommended. A wavelength of 206 nm has been used for similar pyrazoline derivatives.[3][7]

  • Injection Volume: 5.0 µL.[3]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of pure this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.[2]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the analyte in the reaction mixture (e.g., 1 µg/mL to 100 µg/mL).[2]

  • Sample Preparation:

    • Withdraw a representative aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot with the mobile phase to an expected concentration within the calibration range.

    • Filter all solutions through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulate matter.[2][3]

3. Data Acquisition and Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.[2]

  • Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.[2]

Data Presentation: Typical HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an RP-HPLC-UV method for the quantification of a pyrazole derivative.[4][7]

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)~4 µg/mL
Limit of Quantitation (LOQ)~15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Injection & Separation Standard->HPLC Sample Prepare Reaction Mixture Sample Sample->HPLC UV UV Detection HPLC->UV CalCurve Construct Calibration Curve UV->CalCurve Quantify Quantify Analyte UV->Quantify CalCurve->Quantify

Caption: Workflow for HPLC analysis of this compound.

Structural Confirmation Methods

While HPLC is excellent for quantification, other techniques are essential for unambiguous structural confirmation of the synthesized this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of pyrazole derivatives, particularly for assessing purity and identifying byproducts.[4][6]

1. Instrumentation and Conditions:

  • Instrument: A standard GC-MS system.

  • Column: A suitable capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: An optimized temperature gradient to ensure separation of all components.

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

2. Sample Preparation:

  • Dissolve a small amount of the sample from the reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Filter the solution before injection.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Analyze the fragmentation pattern to confirm the structure.[6]

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR are crucial for confirming the molecular structure.[1][3]

1. Sample Preparation:

  • Weigh 5-10 mg of the purified this compound.[1][3]

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][5]

  • Add a small amount of an internal standard like tetramethylsilane (TMS) if precise chemical shift referencing is needed.[1]

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[3]

  • Set appropriate acquisition parameters, including the number of scans and relaxation delay.[1]

3. Data Analysis:

  • Process the raw data (FID) by applying Fourier transformation, phasing, and baseline correction.[1]

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.[1]

Experimental Protocol: Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present.[1][5]

1. Sample Preparation:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate.[1][5]

2. Data Acquisition:

  • Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[1]

3. Data Analysis:

  • Identify the characteristic absorption bands for functional groups such as N-H, C=N, and the furan ring.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC-UV Purification->HPLC

Caption: Interrelation of analytical techniques for synthesis and analysis.

References

Practical Applications of Furan-Containing Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in a multitude of biologically active compounds and advanced materials. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a focal point in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key furan-containing compounds, highlighting their synthesis, biological evaluation, and material properties.

I. Medicinal Chemistry Applications

Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The furan ring can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile.[1]

A. Antibacterial Agents: Nitrofurantoin

Nitrofurantoin is a synthetic nitrofuran derivative widely used for the treatment of uncomplicated urinary tract infections (UTIs).[2] It is effective against a range of Gram-positive and Gram-negative bacteria.[2]

Nitrofurantoin's antibacterial activity is complex and multifaceted.[3] Inside the bacterial cell, it is reduced by bacterial flavoproteins (nitroreductases) to generate highly reactive electrophilic intermediates and reactive oxygen species (ROS).[3][4] These intermediates are cytotoxic and exert their effects through several mechanisms:

  • DNA Damage: The reactive intermediates cause strand breakage in bacterial DNA, inhibiting replication and leading to cell death.[3]

  • Inhibition of Protein Synthesis: They attack ribosomal proteins, disrupting protein synthesis.[3][5]

  • Metabolic Pathway Disruption: The intermediates can inhibit enzymes involved in the citric acid cycle and interfere with cell wall synthesis.[3][4]

This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[5]

Nitrofurantoin_Mechanism cluster_bacterium Bacterial Cell Nitrofurantoin Nitrofurantoin Nitroreductases Bacterial Nitroreductases (nfsA, nfsB) Nitrofurantoin->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Electrophilic Intermediates & ROS Nitroreductases->Reactive_Intermediates DNA Bacterial DNA Reactive_Intermediates->DNA Attacks Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Attacks Metabolism Citric Acid Cycle & Cell Wall Synthesis Reactive_Intermediates->Metabolism Attacks DNA_Damage DNA Damage & Replication Inhibition DNA->DNA_Damage Protein_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Inhibition Metabolism_Inhibition Inhibition of Metabolic Pathways Metabolism->Metabolism_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Inhibition->Cell_Death Metabolism_Inhibition->Cell_Death

Nitrofurantoin's multifaceted mechanism of action in bacteria.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for nitrofurantoin against common uropathogens. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[6]

MicroorganismMIC Range (µg/mL)
Escherichia coli≤32
Enterococcus faecalis≤32
Staphylococcus aureus≤32
Klebsiella pneumoniaeVariable
Pseudomonas aeruginosaResistant

Note: Susceptibility is generally defined as an MIC of 32 µg/mL or less.

This protocol outlines the determination of the MIC of a furan-containing compound against a bacterial strain.[6][7][8]

Materials:

  • Test furan-containing compound

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the furan-containing compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of the 96-well plate to obtain a range of concentrations.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions, bringing the total volume to 100 µL.[7]

    • Include a growth control well (inoculated broth without the compound) and a sterility control well (uninoculated broth).[7]

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[7]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Furan Compound Dilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Experimental workflow for MIC determination.
B. Anticancer Agents: Furanocoumarins

Furanocoumarins are a class of naturally occurring furan-containing compounds found in various plants.[9] They have garnered significant interest for their potential anticancer activities.[9][10]

Furanocoumarins exert their anticancer effects by modulating multiple signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.[9][10] Key molecular targets include:

  • PI3K/Akt Pathway: Inhibition of this pathway, which is often overactive in cancer, leads to decreased cell survival and proliferation.[11]

  • NF-κB Pathway: Furanocoumarins can inactivate NF-κB, a transcription factor that promotes inflammation and cell survival.[11]

  • p53 Modulation: They can modulate the activity of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[11]

  • Caspase Activation: Some furanocoumarins induce apoptosis by activating caspases, which are key executioners of programmed cell death.[1]

Furanocoumarin_Signaling cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Furanocoumarins Furanocoumarins PI3K_Akt PI3K/Akt Pathway Furanocoumarins->PI3K_Akt Inhibits NF_kB NF-κB Pathway Furanocoumarins->NF_kB Inhibits p53 p53 Pathway Furanocoumarins->p53 Modulates Caspases Caspase Cascade Furanocoumarins->Caspases Activates Apoptosis Apoptosis PI3K_Akt->Apoptosis Metastasis_Inhibition Inhibition of Metastasis PI3K_Akt->Metastasis_Inhibition NF_kB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Caspases->Apoptosis

Signaling pathways modulated by furanocoumarins in cancer cells.

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[12][13]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furanocoumarin compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[14]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furanocoumarin compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[14]

    • Incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

II. Materials Science Applications

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics due to their origin from renewable biomass resources.[11]

A. Bio-based Polyesters: Poly(ethylene furanoate) (PEF)

PEF is a bio-based polyester synthesized from 2,5-furandicarboxylic acid (FDCA) and ethylene glycol, both of which can be derived from biomass.[15] It is considered a promising replacement for petroleum-based poly(ethylene terephthalate) (PET).[16]

PEF exhibits superior barrier properties to gases like oxygen, carbon dioxide, and water vapor compared to PET, making it highly suitable for food and beverage packaging.[17] It also possesses good thermal and mechanical properties.[18]

PropertyPoly(ethylene furanoate) (PEF)Poly(ethylene terephthalate) (PET)
Glass Transition Temp. (Tg)75–87 °C74–79 °C
Melting Temperature (Tm)210–235 °C234–265 °C
Young's Modulus (GPa)1.9–2.01.3
Oxygen Barrier Improvement6–10x better than PET-

Data sourced from[18]

This protocol describes a common laboratory-scale synthesis of PEF.[19]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol

  • Catalyst (e.g., titanium (IV) isopropoxide, tetrabutyltitanate)

  • Glass batch reactor with a mechanical stirrer, nitrogen inlet, and vacuum connection

Procedure:

  • Esterification:

    • Charge the reactor with DMFD and ethylene glycol (molar ratio of 1:2) and the catalyst (e.g., 400 ppm).[19]

    • Heat the mixture under a gentle flow of nitrogen, gradually increasing the temperature from 160°C to 190°C over several hours to distill off methanol.[19]

  • Polycondensation:

    • Gradually apply a high vacuum to the reactor while increasing the temperature to 210-230°C.

    • Continue the reaction under vacuum with stirring until the desired viscosity is achieved, indicating the formation of high molecular weight PEF.

    • The polymer can then be extruded and pelletized.

PEF_Synthesis_Workflow cluster_esterification Esterification cluster_polycondensation Polycondensation cluster_product Product Charge_Reactants Charge DMFD, Ethylene Glycol, and Catalyst into Reactor Heat_N2 Heat under N2 (160-190°C) Charge_Reactants->Heat_N2 Distill_Methanol Distill off Methanol Heat_N2->Distill_Methanol Apply_Vacuum Apply Vacuum and Increase Temperature (210-230°C) Distill_Methanol->Apply_Vacuum Stir Stir until Desired Viscosity is Reached Apply_Vacuum->Stir PEF High Molecular Weight PEF Stir->PEF

Workflow for the two-stage synthesis of PEF.
B. Furan-Based Epoxy Resins

Furan-based epoxy resins are being developed as sustainable alternatives to conventional bisphenol A (BPA)-based epoxies.[20] They offer the potential for high performance in applications such as coatings, adhesives, and composites, with the added benefit of being derived from renewable resources.[20]

These resins can be synthesized from furan-containing precursors like furfuryl alcohol or 2,5-furandicarboxylic acid.[2][21] Furan-based epoxy thermosets have been shown to exhibit higher glass transition temperatures and improved glassy moduli compared to their phenyl-based counterparts.[20]

This protocol outlines a general method for the synthesis of a furan-based diepoxide from 2,5-furandicarboxylic acid (FDCA) and epichlorohydrin.[21]

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Epichlorohydrin

  • Base (e.g., sodium hydroxide)

  • Solvent (e.g., a mixture of water and an organic solvent)

  • Phase-transfer catalyst (optional)

Procedure:

  • Dissolve FDCA in an aqueous solution of the base.

  • Add epichlorohydrin and a phase-transfer catalyst (if used).

  • Heat the mixture with vigorous stirring for several hours.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water to remove salts and excess base.

  • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude furan-based diepoxide.

  • The product can be further purified by column chromatography or distillation.

III. Synthesis of Furan Scaffolds

The construction of the furan ring is a fundamental aspect of developing new furan-containing compounds. The Paal-Knorr and Feist-Benary syntheses are two classical and widely used methods.

A. Paal-Knorr Furan Synthesis

This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a substituted furan.[22]

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Compound Protonated_Carbonyl Protonated Carbonyl Dicarbonyl->Protonated_Carbonyl + H+ Acid_Catalyst H+ Enol Enol Intermediate Protonated_Carbonyl->Enol Tautomerization Cyclization Intramolecular Cyclization Enol->Cyclization Hemiacetal Hemiacetal Intermediate Cyclization->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration - H2O Furan Substituted Furan Dehydration->Furan

Mechanism of the Paal-Knorr furan synthesis.

This protocol is a classic example of the Paal-Knorr synthesis.

Materials:

  • 2,5-Hexanedione

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Solvent (e.g., toluene, DMSO)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,5-hexanedione in the chosen solvent.

  • Add a catalytic amount of the acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure to yield the crude 2,5-dimethylfuran, which can be purified by distillation.

B. Feist-Benary Furan Synthesis

This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[23]

Materials:

  • Ethyl acetoacetate

  • Chloroacetone

  • Base (e.g., triethylamine, pyridine)[23]

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate and the base.[23]

  • Slowly add chloroacetone to the mixture.[23]

  • Heat the reaction mixture to reflux for 4 hours.[23]

  • Cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[23]

  • Dry the organic layer over anhydrous magnesium sulfate.[23]

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.[23]

References

Developing Novel Antimicrobial Agents from 3-Amino-5-(2-furyl)pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of novel antimicrobial agents derived from the core scaffold, 3-Amino-5-(2-furyl)pyrazole. The following sections outline the rationale for derivatization, synthetic schemes for novel analogues, protocols for in vitro antimicrobial susceptibility testing, cytotoxicity evaluation, and the proposed mechanism of action through the inhibition of bacterial DNA gyrase. All experimental data are presented in standardized tables for clarity and comparative analysis.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial properties. The compound this compound serves as a versatile starting material for the synthesis of novel drug candidates. Its structural features, including the amino group, offer a reactive handle for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This note focuses on the synthesis and evaluation of Schiff base and amide derivatives of this compound as potential DNA gyrase inhibitors.

Synthesis of Novel Derivatives

The primary amino group of this compound is readily derivatized to form Schiff bases and amides. These modifications are intended to explore the structure-activity relationship (SAR) by introducing various aromatic and heterocyclic moieties that can enhance binding to the target enzyme.

2.1. General Synthetic Workflow

The overall workflow for the synthesis and characterization of novel derivatives is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization A This compound C Reaction (e.g., Condensation) A->C B Aldehyde/Acid Chloride B->C D Crude Product C->D E Purification (e.g., Recrystallization) D->E F Pure Derivative (AFP-1, AFP-2) E->F G Spectroscopic Analysis (NMR, IR, Mass Spec) F->G

Caption: Synthetic and characterization workflow.

2.2. Experimental Protocol: Synthesis of Schiff Base Derivative (AFP-1)

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add 4-chlorobenzaldehyde (1 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Filtration and Washing: Filter the precipitate and wash with cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product, designated as AFP-1 , in a vacuum oven.

  • Characterization: Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

2.3. Experimental Protocol: Synthesis of Amide Derivative (AFP-2)

  • Dissolution: Dissolve this compound (1 mmol) in 15 mL of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.2 mmol) to the solution and cool the flask in an ice bath.

  • Acyl Chloride Addition: Add 2-furoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure amide derivative, AFP-2 .

  • Characterization: Confirm the structure of the purified product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Activity

The antimicrobial efficacy of the parent compound and its derivatives was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

3.1. Data Presentation

CompoundS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (ATCC 29213) MBC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)E. coli (ATCC 25922) MBC (µg/mL)
This compound128>256256>256
AFP-1 (Schiff Base)163264128
AFP-2 (Amide)8163264
Ciprofloxacin0.510.250.5

3.2. Experimental Protocol: MIC Determination (Broth Microdilution)

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of concentrations. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to obtain a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.3. Experimental Protocol: MBC Determination

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth).

Cytotoxicity Assessment

The safety profile of the most potent compounds was evaluated by assessing their cytotoxicity against a mammalian cell line.

4.1. Data Presentation

CompoundCell LineAssayIC₅₀ (µg/mL)
AFP-1 HEK293MTT>100
AFP-2 HEK293MTT>100
Doxorubicin (Control)HEK293MTT1.2

4.2. Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: DNA Gyrase Inhibition

Pyrazole derivatives have been reported to exert their antimicrobial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.

5.1. Signaling Pathway Diagram

G cluster_drug Drug Action cluster_enzyme Bacterial DNA Replication cluster_inhibition Inhibition Pathway AFP AFP-1 / AFP-2 (Pyrazole Derivative) Inhibition Inhibition AFP->Inhibition GyrA GyrA Subunit DNA_Gyrase DNA Gyrase Complex GyrA->DNA_Gyrase GyrB GyrB Subunit (ATPase site) GyrB->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Apoptosis Bacterial Cell Death DNA_Gyrase->Apoptosis Pathway Blocked Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Repair Supercoiled_DNA->Replication Inhibition->DNA_Gyrase

Caption: Proposed mechanism of action via DNA gyrase inhibition.

5.2. Experimental Protocol: DNA Gyrase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.

Conclusion

The derivatization of this compound into Schiff base (AFP-1) and amide (AFP-2) analogues has yielded compounds with significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds exhibit low cytotoxicity, suggesting a favorable therapeutic window. The proposed mechanism of action through the inhibition of DNA gyrase provides a clear direction for further lead optimization and preclinical development. The protocols outlined herein provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic investigation of this promising class of antimicrobial agents.

Application Notes and Protocols for 3-Amino-5-(2-furyl)pyrazole as a Fluorescent Probe Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(2-furyl)pyrazole is a heterocyclic compound with a unique molecular architecture that makes it a promising precursor for the synthesis of novel fluorescent probes. The pyrazole nucleus is a well-established fluorophore, and the presence of a furan moiety can further modulate its photophysical properties. The amino group at the 3-position serves as a versatile synthetic handle for introducing various recognition units, enabling the development of chemosensors for a wide range of analytes. This document provides detailed application notes and protocols for utilizing this compound in the development of fluorescent probes for bioimaging and sensing applications. While this specific precursor is not extensively documented in current literature for this application, the following information is based on the established chemistry of similar 3-aminopyrazole derivatives and serves as a guide for its potential use.

Principle of Application

The primary application of this compound as a fluorescent probe precursor lies in the synthesis of Schiff base derivatives. The amino group can readily condense with various aldehydes to form imines (Schiff bases). By selecting an aldehyde that contains a specific binding site for a target analyte (e.g., a metal ion, an anion, or a biologically relevant molecule), a "turn-on" or "turn-off" fluorescent sensor can be constructed. Upon binding of the analyte, the electronic properties of the probe molecule are altered, leading to a detectable change in its fluorescence intensity or wavelength. This principle can be harnessed for the detection and quantification of analytes in various samples, including living cells.

Data Presentation: A Representative Example

The following table summarizes hypothetical quantitative data for a fluorescent probe derived from this compound, designed for the detection of a specific metal ion. This data is presented as a representative example to illustrate the expected performance of such a probe.

ParameterValue
Probe Designation AFP-Probe 1 (Amino-Furyl-Pyrazole Probe 1)
Target Analyte Metal Ion (e.g., Cu²⁺)
Excitation Wavelength (λex) 380 nm
Emission Wavelength (λem) 495 nm
Quantum Yield (Φ) (in absence of analyte) 0.05
Quantum Yield (Φ) (in presence of analyte) 0.45
Stokes Shift 115 nm
Detection Limit (LOD) 100 nM
Binding Stoichiometry (Probe:Analyte) 1:1
Solvent DMSO/Water (1:1, v/v)

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe from this compound

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe by reacting this compound with an appropriate aldehyde. As a representative example, the synthesis of a probe for metal ion detection using salicylaldehyde is outlined.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add 1.1 mmol of salicylaldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base fluorescent probe.

  • Dry the purified product under vacuum.

  • Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of the Fluorescent Sensing Properties

This protocol outlines the general procedure for evaluating the fluorescent response of the synthesized probe towards a target analyte.

Materials:

  • Synthesized fluorescent probe (e.g., AFP-Probe 1)

  • Stock solution of the probe in a suitable solvent (e.g., 1 mM in DMSO)

  • Stock solutions of various analytes (e.g., metal salts) in deionized water or an appropriate buffer.

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the test solution: In a quartz cuvette, add the appropriate volume of buffer solution. Then, add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Fluorescence measurements: Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • Titration with analyte: Sequentially add small aliquots of the analyte stock solution to the cuvette containing the probe solution.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition of the analyte.

  • Selectivity test: To assess the selectivity of the probe, repeat the fluorescence measurement with various other potential interfering species at the same concentration as the target analyte.

  • Data analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensitivity and detection limit of the probe.

Protocol 3: Cell Imaging Application

This protocol provides a general guideline for using the synthesized fluorescent probe for imaging a target analyte in living cells.

Materials:

  • Synthesized fluorescent probe

  • Cell culture medium

  • Cells of interest (e.g., HeLa cells)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

  • Stock solution of the probe in DMSO

Procedure:

  • Cell culture: Culture the cells on a glass-bottom dish suitable for microscopy.

  • Probe loading: When the cells reach the desired confluency, remove the culture medium and wash the cells with PBS.

  • Incubate the cells with a solution of the fluorescent probe in serum-free culture medium at a suitable concentration (e.g., 5-10 µM) for 30-60 minutes at 37 °C.

  • Washing: After incubation, wash the cells with PBS three times to remove any excess probe.

  • Analyte treatment (optional): To visualize the response to an exogenous analyte, incubate the probe-loaded cells with a solution of the analyte in culture medium for a specific period.

  • Imaging: Mount the cell dish on the stage of a confocal laser scanning microscope.

  • Excite the cells with a laser at the appropriate wavelength for the probe and collect the fluorescence emission within the desired range.

  • Capture images to visualize the intracellular distribution and changes in fluorescence intensity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_evaluation Sensing Evaluation cluster_imaging Cell Imaging start This compound + Aldehyde reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction purification Filtration & Recrystallization reaction->purification characterization NMR, Mass Spectrometry purification->characterization probe Purified Fluorescent Probe characterization->probe solution Probe in Buffer probe->solution loading Probe Loading probe->loading titration Analyte Titration solution->titration measurement Fluorescence Spectroscopy titration->measurement data Data Analysis (Sensitivity, Selectivity) measurement->data cells Cell Culture cells->loading imaging Confocal Microscopy loading->imaging result Intracellular Fluorescence Image imaging->result

Caption: Experimental workflow for the synthesis, evaluation, and application of a fluorescent probe.

Caption: General sensing mechanism of a "turn-on" fluorescent probe.

signaling_pathway_example cluster_cell Cellular Environment Stimulus External Stimulus (e.g., Oxidative Stress) IonChannel Ion Channel Activation Stimulus->IonChannel IonInflux Metal Ion Influx (e.g., Cu²⁺) IonChannel->IonInflux Probe AFP-Probe 1 (Low Fluorescence) IonInflux->Probe Binding Complex Probe-Ion Complex (High Fluorescence) Probe->Complex Signal Fluorescence Signal Complex->Signal

Caption: Hypothetical signaling pathway for detecting intracellular metal ions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Amino-5-(2-furyl)pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely adopted method for the synthesis of this compound is the cyclocondensation reaction of a β-ketonitrile, specifically 3-(2-furyl)-3-oxopropanenitrile , with hydrazine hydrate . This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired aminopyrazole.

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis. These include the purity of the starting materials (both 3-(2-furyl)-3-oxopropanenitrile and hydrazine hydrate), the choice of solvent, the reaction temperature, and the pH of the reaction medium. Careful control of these parameters is crucial for maximizing the yield and minimizing the formation of impurities.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, potential side reactions can lower the yield of the desired product. One common issue is the hydrolysis of the β-ketonitrile starting material, especially in the presence of acidic or basic conditions. Additionally, the formation of a stable hydrazone intermediate that fails to cyclize can also be a concern. In some cases, regioisomers can be formed if substituted hydrazines are used, though this is not a factor with hydrazine hydrate itself.

Q4: What are the recommended purification techniques for this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is often effective for removing minor impurities. For more complex mixtures or to achieve very high purity, silica gel column chromatography using a solvent system like ethyl acetate in hexane is recommended.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: Standard analytical techniques should be employed to confirm the structure and assess the purity of the final product. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

  • Mass Spectrometry (MS) to determine the molecular weight.

  • Infrared (IR) Spectroscopy to identify characteristic functional groups.

  • Melting Point Analysis to compare with the literature value (typically around 124-130 °C).[1]

  • High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 3-(2-furyl)-3-oxopropanenitrile or decomposed hydrazine hydrate. 2. Hydrolysis of β-ketonitrile: Presence of acid or base in the reaction mixture. 3. Incomplete reaction: Insufficient reaction time or temperature. 4. Formation of a stable hydrazone intermediate: The intermediate fails to cyclize under the reaction conditions.1. Ensure the purity of starting materials. Use freshly opened or purified hydrazine hydrate. 2. Run the reaction under neutral or slightly acidic conditions. If starting with the salt of the β-ketonitrile, neutralize the reaction mixture before adding hydrazine. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 4. If the hydrazone is isolated, try altering the reaction conditions to promote cyclization, such as increasing the temperature or changing the solvent to a higher-boiling one.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted starting materials. 2. Formation of side products: Due to side reactions like hydrolysis or polymerization. 3. Formation of regioisomers (with substituted hydrazines). 1. Ensure the correct stoichiometry of reactants. A slight excess of hydrazine hydrate can be used to drive the reaction to completion. 2. Optimize reaction conditions (temperature, solvent) to minimize side reactions. Purify the crude product using column chromatography. 3. While not an issue with hydrazine hydrate, if using a substituted hydrazine, regioselectivity can be influenced by solvent and pH. Acidic conditions often favor the 5-amino isomer.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize. 2. Product co-elutes with impurities during column chromatography. 3. Low recovery after recrystallization. 1. Try to form a salt (e.g., hydrochloride) which may be more crystalline. Alternatively, use column chromatography for purification. 2. Adjust the solvent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation. Dry loading the sample onto silica gel can also enhance resolution. 3. Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent for dissolution and cool the solution slowly to maximize crystal formation.

Data Presentation

Table 1: Effect of Solvent on the Yield of 3-Amino-5-aryl-pyrazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux4~85-95
2Water1006~70-80
3TolueneReflux8~60-70
4Acetic Acid1102~90-98

Note: Data is generalized from typical pyrazole syntheses. Optimal conditions for this compound may vary.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 3-(2-furyl)-3-oxopropanenitrile and hydrazine hydrate.

Materials:

  • 3-(2-furyl)-3-oxopropanenitrile

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (or other suitable solvent)

  • Acetic acid (optional, as catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-furyl)-3-oxopropanenitrile (1 equivalent) in ethanol (approximately 5-10 mL per gram of nitrile).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 to 1.2 equivalents). If desired, a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol. Alternatively, for higher purity, the crude material can be subjected to silica gel column chromatography.

Visualizations

Synthesis_Pathway 3-(2-furyl)-3-oxopropanenitrile 3-(2-furyl)-3-oxopropanenitrile Intermediate_Hydrazone Hydrazone Intermediate 3-(2-furyl)-3-oxopropanenitrile->Intermediate_Hydrazone Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_Hydrazone This compound This compound Intermediate_Hydrazone->this compound Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (T, t, Solvent) Start->Check_Conditions Check_Purity->Check_Conditions Analyze_Side_Products Analyze Byproducts (TLC, NMR, MS) Check_Conditions->Analyze_Side_Products Optimize_Purity Optimize Purification (Recrystallization, Chromatography) Analyze_Side_Products->Optimize_Purity Optimization_Logic Start Goal: Improve Yield Vary_Solvent Vary Solvent (e.g., EtOH, H2O, AcOH) Start->Vary_Solvent Vary_Temp Vary Temperature (e.g., RT, Reflux) Start->Vary_Temp Vary_Catalyst Vary Catalyst (e.g., None, Acidic) Start->Vary_Catalyst Analyze_Yield Analyze Yield and Purity Vary_Solvent->Analyze_Yield Vary_Temp->Analyze_Yield Vary_Catalyst->Analyze_Yield Analyze_Yield->Start If not satisfactory Optimal_Conditions Optimal Conditions Found Analyze_Yield->Optimal_Conditions If satisfactory

References

Technical Support Center: Purification of 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Amino-5-(2-furyl)pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the inherent chemical properties of the molecule:

  • Furan Ring Instability: The furan ring is susceptible to degradation under acidic conditions, and to a lesser extent, basic conditions. This can lead to the formation of byproducts during purification steps that involve acids or bases, or when using acidic stationary phases like standard silica gel in chromatography.

  • Potential for Isomer Formation: During the synthesis of 3-amino-5-substituted pyrazoles, the formation of regioisomers is a common issue. Separating these closely related compounds can be challenging.

  • Solubility Profile: Finding an ideal single solvent for recrystallization can be difficult. The compound may exhibit high solubility in some common organic solvents at room temperature, making precipitation difficult, or it may "oil out" instead of forming crystals.

  • Presence of Colored Impurities: Crude this compound can be a buff-colored solid, indicating the presence of impurities that may require specific techniques like charcoal treatment for removal.

Q2: What are the most common impurities I should expect?

A2: While a specific impurity profile depends on the synthetic route, common impurities in the synthesis of aminopyrazoles include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include hydrazine and a β-ketonitrile or an α,β-unsaturated nitrile.

  • Regioisomers: The formation of the corresponding 5-amino-3-(2-furyl)pyrazole isomer is possible.

  • Degradation Products: Ring-opened products of the furan moiety or polymerization products can form if the compound is exposed to harsh acidic or basic conditions.

Q3: How can I monitor the purity of my sample during purification?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of column chromatography and to get a qualitative assessment of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A reverse-phase method is often suitable for this class of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the purified product and identifying any remaining impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. Impurities are depressing the melting point. The solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Try to pre-purify the crude material by a simple wash. Add a seed crystal to induce crystallization.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not saturated.Try a different solvent in which the compound has lower solubility. Evaporate some of the solvent to increase the concentration. Use a two-solvent system (a "good" solvent and a "poor" solvent).
Low recovery of purified crystals. The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution.Cool the crystallization mixture in an ice bath or freezer to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the compound.
The recrystallized product is still impure. Impurities have similar solubility profiles to the product and co-crystallize.A second recrystallization may be necessary. Consider purification by column chromatography before recrystallization. Try treating the solution with activated charcoal to remove colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired product from impurities. The eluent system is not optimized. The column was not packed properly. The column was overloaded with the crude sample.Perform a systematic TLC analysis to find an optimal eluent system that gives good separation. Ensure the column is packed uniformly to avoid channeling. Load a smaller amount of the crude product onto the column.
Product degradation on the column. The silica gel is too acidic, causing the degradation of the furan ring.Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Use a different stationary phase, such as neutral or basic alumina.
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase. The compound is not fully soluble in the mobile phase.Add a small amount of a more polar solvent to the eluent. Add a small amount of a competing base like triethylamine to the eluent to reduce interactions with acidic sites on the silica.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

This protocol is a general guideline and may require optimization for this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., hot ethanol, methanol, or ethyl acetate) in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid and the turbidity persists.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Potential Recrystallization Solvent Systems

"Good" Solvent"Poor" Solvent
EthanolWater
MethanolWater
Ethyl AcetateHexane
AcetoneWater
IsopropanolHexane
Protocol 2: Column Chromatography on Silica Gel

This is a general protocol and the eluent system will need to be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniformly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Table 2: Suggested Starting Eluent Systems for TLC and Column Chromatography

Eluent SystemRatio (v/v)
Hexane : Ethyl Acetate9:1 to 1:1
Dichloromethane : Methanol99:1 to 9:1

Note: To mitigate potential degradation on silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent system.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in minimal 'good' solvent (hot) crude->dissolve add_poor Add 'poor' solvent until turbid dissolve->add_poor clarify Add 'good' solvent to clarify add_poor->clarify cool Slow cooling to room temperature clarify->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent mixture filter->wash dry Dry under vacuum wash->dry pure Pure Crystals dry->pure

Caption: Recrystallization Workflow.

logical_relationship cluster_challenges Purification Challenges cluster_solutions Purification Strategies furan_instability Furan Ring Instability (Acid/Base Sensitivity) chromatography Column Chromatography (Neutralized Silica, Eluent Optimization) furan_instability->chromatography influences choice of stationary phase & eluent isomerism Potential Isomer Formation isomerism->chromatography requires optimized separation conditions solubility Difficult Solubility Profile recrystallization Recrystallization (Solvent Screening, Two-Solvent System) solubility->recrystallization necessitates careful solvent selection

Caption: Challenges and Strategies.

minimizing side product formation in 3-Amino-5-(2-furyl)pyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-(2-furyl)pyrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction with 1,3-Dicarbonyl Compounds (e.g., for Pyrazolo[1,5-a]pyrimidine Synthesis)

Question: I am trying to synthesize a 7-substituted pyrazolo[1,5-a]pyrimidine from this compound and a non-symmetrical 1,3-dicarbonyl compound, but I am getting a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomeric pyrazolo[1,5-a]pyrimidines is a common issue arising from the two nucleophilic centers of the aminopyrazole (the exocyclic amino group and the endocyclic N1 nitrogen).[1] Selectivity is highly dependent on the electrophile and reaction conditions.

Troubleshooting Guide:

Issue EncounteredPotential CauseRecommended Solution
Mixture of 5- and 7-substituted isomers Comparable reactivity of the two carbonyl groups on the electrophile. Reaction conditions favor multiple pathways.Modify Reaction Conditions: Switch from conventional heating to microwave irradiation. Microwave-assisted, solvent-free reactions have been shown to favor the formation of the 5-substituted isomer, while conventional heating in a solvent like acetic acid tends to produce the 7-substituted isomer.[1]
Low Yield Suboptimal catalyst or solvent.Use Acetic Acid as Solvent/Catalyst: Refluxing in glacial acetic acid often promotes the selective formation of the 7-substituted isomer by favoring cyclization via the exocyclic amino group.[2]
Reaction fails to proceed cleanly Steric hindrance or inappropriate electrophile.Select a More Reactive Electrophile: Use of β-enaminones or β-ketonitriles instead of β-diketones can improve regioselectivity and yield under specific conditions.[3][4]

Logical Workflow for Isomer Control

This diagram illustrates the decision-making process for controlling regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.

G cluster_0 cluster_1 cluster_2 cluster_3 start Goal: Synthesize Pyrazolo[1,5-a]pyrimidine target_isomer Which regioisomer is desired? start->target_isomer isomer_7 7-Substituted Isomer target_isomer->isomer_7 Path A isomer_5 5-Substituted Isomer target_isomer->isomer_5 Path B cond_A Use Conventional Heating (Reflux in Acetic Acid) isomer_7->cond_A cond_B Use Microwave Irradiation (Solvent-free or in DMSO) isomer_5->cond_B outcome_A Favors attack by exocyclic amino group cond_A->outcome_A outcome_B Favors attack by endocyclic N1 nitrogen cond_B->outcome_B

Caption: Workflow for selecting conditions to control isomer formation.

Diazotization Reactions

Question: When I perform a diazotization of this compound followed by a coupling reaction, I get a significant amount of a dark, insoluble byproduct and low yields of my desired product. What is this byproduct and how can I prevent it?

Answer: The highly reactive diazonium salt intermediate can couple with the starting aminopyrazole that has not yet been diazotized. This results in the formation of colored azo-dimer byproducts, which are often insoluble and reduce the yield of the intended product.

Troubleshooting Guide:

Issue EncounteredPotential CauseRecommended Solution
Formation of Dark Precipitate (Azo-Dimer) Unreacted aminopyrazole coupling with the diazonium salt intermediate. Localized high concentration of diazonium salt.Ensure Full Diazotization First: Add the aminopyrazole solution slowly to a cooled, stirred solution of the diazotizing agent (e.g., NaNO₂ in acid) to ensure no excess aminopyrazole is present. Maintain a low temperature (-5 to 0 °C).[5]
Low Yield of Coupled Product Decomposition of the diazonium salt.Maintain Low Temperature: Keep the reaction temperature below 5 °C throughout the diazotization and subsequent coupling steps. Use the diazonium salt solution immediately after preparation.
Reaction is Sluggish or Incomplete Insufficient acid or diazotizing agent.Use Excess Nitrous Acid: Employ a molar excess of the diazotizing agent (e.g., 2 to 5 equivalents of nitrous acid per equivalent of aminopyrazole) to drive the reaction to completion.[5]

Reaction Pathway: Desired vs. Side Product

This diagram shows the competing reaction pathways during diazotization.

G A This compound B Diazonium Salt (Reactive Intermediate) A->B NaNO2, H+ C Desired Coupled Product B->C Reaction with E D Azo-Dimer Side Product B->D Reaction with A (unreacted starting material) E Coupling Partner (e.g., active methylene)

Caption: Competing pathways for the diazonium salt intermediate.

Vilsmeier-Haack Formylation

Question: I am attempting to formylate the 4-position of this compound using POCl₃/DMF, but the yield is low and I see multiple spots on my TLC. What are the likely side products?

Answer: In Vilsmeier-Haack reactions, side products can form, particularly under prolonged heating or with certain substrates. One common side product is a hydroxymethylated species, resulting from a reaction with formaldehyde generated in-situ from the decomposition of DMF at high temperatures.

Troubleshooting Guide:

Issue EncounteredPotential CauseRecommended Solution
Low yield of 4-formyl product Suboptimal reagent ratio or temperature.Optimize Conditions: Use a 5-fold excess of DMF and a 2-fold excess of POCl₃. Increase the reaction temperature to 120 °C for a shorter duration (e.g., 2 hours) to drive the reaction to completion while minimizing decomposition.[6]
Formation of minor, more polar byproduct In-situ generation of formaldehyde from DMF at high temperatures, leading to hydroxymethylation.Control Temperature and Time: Avoid excessively long reaction times at high temperatures. Monitor the reaction by TLC and stop when the starting material is consumed to prevent the formation of decomposition-related byproducts.[6]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 7-Aryl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Analogous to Furyl Derivative)

This protocol is adapted from a procedure for a closely related thienyl analog and favors the formation of the 7-substituted isomer.[1]

Materials:

  • 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile (10 mmol)

  • 3-(Dimethylamino)-1-aryl-2-propen-1-one (enaminone) (10 mmol)

  • Glacial Acetic Acid (15 mL)

Procedure:

  • Combine the 3-amino-5-(2-thienyl)pyrazole-4-carbonitrile (10 mmol) and the enaminone (10 mmol) in a round-bottom flask.

  • Add glacial acetic acid (15 mL).

  • Heat the mixture to reflux for 4 hours. A precipitate will form during this time.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from acetone to yield the pure 7-aryl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Expected Outcome: This procedure selectively yields the 7-substituted isomer in good yields (typically >85%).[1]

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol is a generalized method based on optimized conditions for the formylation of 5-chloropyrazoles, which can be adapted for this compound.[6]

Materials:

  • This compound (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (10.0 mmol, 5 equiv.)

  • Phosphorus oxychloride (POCl₃) (4.0 mmol, 2 equiv.)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the this compound (2.0 mmol).

  • Add a 5-fold excess of DMF (10.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 2-fold excess of POCl₃ (4.0 mmol) to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C.

  • Maintain the temperature for 2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: This procedure is optimized to maximize the yield of the 4-formyl pyrazole while minimizing side reactions.[6]

References

optimization of reaction conditions for 3-Amino-5-(2-furyl)pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-(2-furyl)pyrazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the cyclocondensation reaction of a β-ketonitrile with hydrazine. The key starting material is 3-(2-furyl)-3-oxopropanenitrile, which reacts with hydrazine (usually in the form of hydrazine hydrate) to form the pyrazole ring.

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters that significantly influence the yield and purity of this compound include reaction temperature, pH, solvent, and the molar ratio of reactants. Careful control of these variables is essential for a successful synthesis.

Q3: Are there any specific stability concerns with the furan ring during this synthesis?

A3: Yes, the furan ring can be sensitive to strongly acidic conditions, which may lead to hydrolysis and ring-opening.[1] It is crucial to manage the pH of the reaction mixture to avoid degradation of the furan moiety. While generally more stable under basic conditions, prolonged exposure to strong bases at high temperatures should also be monitored.

Q4: What are some common side products in this reaction?

A4: Potential side products can arise from incomplete cyclization, side reactions involving the furan ring if the conditions are too harsh, or self-condensation of the starting materials. Impurities in the 3-(2-furyl)-3-oxopropanenitrile can also lead to the formation of undesired pyrazoles.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system, such as a mixture of n-hexane and ethyl acetate, is often used for TLC analysis.

Experimental Protocols

Synthesis of this compound from 3-(2-furyl)-3-oxopropanenitrile

This protocol is based on established methods for the synthesis of 3-aminopyrazoles from β-ketonitriles.

Materials:

  • 3-(2-furyl)-3-oxopropanenitrile

  • Hydrazine hydrate (or a hydrazinium salt such as hydrazinium monohydrochloride)

  • Solvent (e.g., ethanol, toluene, or water)

  • Acid or base for pH adjustment (e.g., hydrochloric acid or sodium hydroxide)

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, dissolve 3-(2-furyl)-3-oxopropanenitrile in the chosen solvent.

  • Add hydrazine hydrate to the solution. An equimolar amount or a slight excess of hydrazine is typically used.

  • Adjust the pH of the reaction mixture if necessary. For reactions using hydrazinium salts, the initial pH might be acidic. For reactions with hydrazine hydrate, the mixture will be basic.

  • Heat the reaction mixture to the desired temperature (see optimization table below) and maintain it for the specified duration. The reaction is often carried out at the reflux temperature of the solvent.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent may need to be partially or fully removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key quantitative data for the optimization of the reaction conditions, based on analogous syntheses of aminopyrazoles.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent EthanolTolueneWaterThe choice of solvent affects reaction rate and product solubility. Ethanol is a common choice for its ability to dissolve both reactants. Toluene can be used for azeotropic removal of water.
Temperature 30-40°C60-80°CRefluxHigher temperatures generally increase the reaction rate, but may also lead to more side products. A moderate temperature is often optimal.
Reaction Time 1-2 hours4-6 hours8-12 hoursReaction time should be optimized by monitoring with TLC to ensure completion without significant product degradation.
pH 1-2 (acidic)Neutral8-10 (basic)An acidic pH (around 1-2) can be beneficial when using hydrazinium salts.[2] Basic conditions are inherent with hydrazine hydrate. The stability of the furan ring should be considered, especially under strongly acidic conditions.
Molar Ratio (Hydrazine:Ketonitrile) 1:11.1:11.5:1A slight excess of hydrazine can help drive the reaction to completion, but a large excess may complicate purification.
Example Conditions from Analogous Syntheses[2]YieldPurity
Sodium cyanoacetone, hydrazinium monohydrochloride, water, 35°C, 4.5h, pH 1-288.6%>89%
Sodium cyanoacetone, hydrazine hydrate, water/HCl, 35°C, 4h, pH 372%>95%
Sodium cyanoacetone, hydrazinium monohydrochloride, toluene, reflux71%>98%

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Inactive hydrazine (degraded). 4. Incorrect pH.1. Gradually increase the reaction temperature while monitoring with TLC. 2. Extend the reaction time. 3. Use fresh, high-purity hydrazine hydrate. 4. Adjust the pH to the optimal range (acidic for hydrazinium salts, or ensure basic conditions for hydrazine hydrate).
Formation of Multiple Products (observed on TLC) 1. Reaction temperature is too high, causing side reactions. 2. Incorrect stoichiometry of reactants. 3. Degradation of the furan ring due to harsh pH conditions.1. Lower the reaction temperature. 2. Use a precise molar ratio of reactants (a slight excess of hydrazine is often optimal). 3. Buffer the reaction mixture or use milder acidic/basic conditions. Consider using a polar aprotic solvent like DMF which can have a stabilizing effect on furan derivatives.[1]
Product is an Oil and Does Not Solidify 1. Presence of impurities. 2. The product has a low melting point.1. Purify the product using column chromatography. 2. Attempt to crystallize the product from a different solvent system or at a lower temperature. Scratching the inside of the flask with a glass rod may induce crystallization.
Difficulty in Removing By-products/Starting Materials 1. Similar polarity of the product and impurities. 2. Excess hydrazine remaining.1. Use column chromatography with a carefully selected eluent system for separation. 2. Wash the crude product with water to remove excess hydrazine hydrate. If a hydrazinium salt was used, a wash with a dilute base solution can remove it.
Product Darkens or Decomposes During Workup/Purification 1. Exposure to strong acid or base during extraction or chromatography. 2. Air oxidation. 3. Instability at high temperatures during solvent removal.1. Neutralize the workup solutions. Use a neutral silica gel for chromatography if possible. 2. Perform workup and purification under an inert atmosphere (e.g., nitrogen or argon). 3. Remove solvent at the lowest possible temperature using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Reactant Preparation (3-(2-furyl)-3-oxopropanenitrile + Hydrazine Hydrate in Solvent) B 2. Reaction (Heating and Stirring) A->B C 3. Monitoring (TLC) B->C D 4. Isolation (Cooling, Filtration/Solvent Removal) C->D Reaction Complete E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow start Low Yield or Incomplete Reaction temp Is the temperature optimal? start->temp time Is the reaction time sufficient? temp->time Yes increase_temp Increase Temperature temp->increase_temp No reagents Are the reagents of high purity? time->reagents Yes increase_time Increase Reaction Time time->increase_time No use_fresh_reagents Use Fresh Reagents reagents->use_fresh_reagents No end Re-evaluate Protocol reagents->end Yes increase_temp->time increase_time->reagents use_fresh_reagents->end

Caption: Troubleshooting flowchart for low yield in the synthesis reaction.

References

troubleshooting common issues in the synthesis of aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of aminopyrazoles. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-aminopyrazoles?

The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[1][2] The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole.[1][2][3]

Q2: What are the main challenges and common side products in aminopyrazole synthesis?

The primary challenge is controlling regioselectivity when using monosubstituted hydrazines, which can lead to a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[4] Other common issues and side products include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can result in the isolation of the stable hydrazone intermediate.[3][4]

  • N-Acetylated Amides: Using acetic acid as a solvent at high temperatures can lead to the formation of an N-acetylated byproduct.[4]

  • Fused Heterocyclic Systems: Under harsh reaction conditions, the aminopyrazole product can react further with starting materials to form fused systems like pyrazolo[1,5-a]pyrimidines.[4]

  • Hydrolysis of β-ketonitrile: The β-ketonitrile starting material can be prone to hydrolysis under acidic or basic conditions.[3]

Q3: How can I confirm the regiochemistry of my synthesized aminopyrazole?

unambiguous structure determination is crucial. While standard NMR and mass spectrometry are essential first steps, advanced 2D NMR techniques like 1H-15N HMBC are powerful tools for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[4] In many cases, single-crystal X-ray diffraction is the definitive method for structural proof.[4]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Q: My aminopyrazole synthesis is giving a low yield, or the reaction is not going to completion. What are the possible causes and solutions?

Several factors can contribute to low yields in aminopyrazole synthesis. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Steps:

  • Check Starting Material Quality:

    • β-Ketonitrile Purity: Ensure the β-ketonitrile is pure and free from acidic or basic impurities that could catalyze its hydrolysis.[3]

    • Hydrazine Quality: Hydrazine and its derivatives can degrade. It is best to use a freshly opened or purified reagent.[3]

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of hydrazine (1-1.2 equivalents) is sometimes used to drive the reaction to completion.[3]

    • Temperature: If the reaction is sluggish, consider increasing the temperature. For thermodynamically controlled reactions, refluxing can facilitate the final cyclization.[4]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]

  • Address Intermediate Formation:

    • If a stable hydrazone intermediate is isolated, the cyclization step is likely hindered. Changing the solvent, increasing the temperature, or adding a catalyst (acid or base) can promote cyclization.[3]

Experimental Protocol: General Synthesis of 5-Amino-3-aryl-1H-pyrazoles

This is a general guideline and may require optimization for specific substrates.

StepProcedure
1. Reactant Preparation In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in ethanol.
2. Hydrazine Addition Add hydrazine hydrate or the desired substituted hydrazine (1-1.2 equivalents) to the solution.
3. Reaction The reaction mixture is typically stirred at room temperature or heated to reflux. Monitor the reaction by TLC.
4. Workup Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
5. Purification The crude product can be purified by recrystallization or column chromatography.

Source: Adapted from BenchChem.[3]

Troubleshooting Workflow for Low Yields

G start Low Yield or Incomplete Reaction check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_intermediate Isolate Stable Hydrazone Intermediate? start->check_intermediate solution_purity Use Pure/Fresh Reagents check_purity->solution_purity solution_conditions Adjust Temp, Time, or Stoichiometry optimize_conditions->solution_conditions solution_cyclization Promote Cyclization: Change Solvent, Temp, or add Catalyst check_intermediate->solution_cyclization

A workflow for addressing low yields in aminopyrazole synthesis.
Issue 2: Formation of a Mixture of Regioisomers

Q: My reaction with a substituted hydrazine is producing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge when using substituted hydrazines. The ratio of these isomers is highly dependent on reaction conditions, which can be manipulated to favor one product through kinetic or thermodynamic control.[4][5]

Strategies for Regiocontrol:

  • Kinetic vs. Thermodynamic Control: The formation of 3-aminopyrazoles is often favored under kinetic control (lower temperatures, basic conditions), while 5-aminopyrazoles are typically the thermodynamically more stable product and are favored under higher temperatures and acidic or neutral conditions.[4][6]

  • Solvent Choice: Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity than polar protic solvents like ethanol, particularly with aryl hydrazine hydrochlorides.[3]

  • pH Control: The pH of the reaction can significantly influence the regiochemical outcome. Acidic conditions (e.g., acetic acid in toluene) tend to favor the 5-amino isomer, whereas basic conditions (e.g., sodium ethoxide in ethanol) can favor the 3-amino isomer.[3][7]

  • Steric Hindrance: Employing bulky substituents on either the β-ketonitrile or the hydrazine can sterically direct the reaction towards a single regioisomer.[3]

Table: Conditions for Regioselective Synthesis

Target IsomerControl TypeTypical Conditions
5-Aminopyrazole ThermodynamicNeutral or acidic conditions (e.g., acetic acid in toluene), higher temperatures (reflux), microwave irradiation.[4][7]
3-Aminopyrazole KineticBasic conditions (e.g., sodium ethoxide in ethanol), lower temperatures (0°C).[4][5][7]

Experimental Protocol: Kinetically Controlled Synthesis of 3-Aminopyrazoles

StepProcedure
1. Reactant Preparation Dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in a suitable solvent (e.g., ethanol) and cool to 0°C in an ice bath.
2. Base Addition Add a base such as sodium ethoxide.
3. Hydrazine Addition Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.
4. Reaction Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
5. Workup Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.
6. Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly.

Source: Adapted from BenchChem and Thieme Connect.[4][6]

Logical Diagram for Regioselectivity Control

G start Substituted Hydrazine + β-Ketonitrile kinetic Kinetic Control (Low Temp, Base) start->kinetic thermodynamic Thermodynamic Control (High Temp, Acid/Neutral) start->thermodynamic product_3_amino 3-Aminopyrazole (Major Product) kinetic->product_3_amino product_5_amino 5-Aminopyrazole (Major Product) thermodynamic->product_5_amino

Controlling regioselectivity in aminopyrazole synthesis.
Issue 3: Purification Difficulties

Q: I am struggling to purify my aminopyrazole product, especially in separating the regioisomers. What are the best purification strategies?

Purification of aminopyrazoles can be challenging due to the similar physical properties of regioisomers and the potential for the amino group to cause streaking on silica gel columns.[8]

Purification Techniques:

  • Column Chromatography: This is a highly effective method for separating complex mixtures. Careful selection of the mobile phase is critical for achieving good separation of isomers.[8]

  • Recrystallization: A cost-effective technique for obtaining highly pure solid compounds, provided a suitable solvent or solvent system can be identified.[8]

  • Protecting Group Strategy: If the basicity of the amino group is problematic during chromatography, consider using a protecting group. This can improve the chromatographic behavior of the compound.[8]

Best Practices:

  • Optimize for Selectivity First: The most effective strategy is to optimize the reaction for high regioselectivity to minimize the formation of isomeric mixtures in the first place.[4]

  • Run Small-Scale Trials: Before scaling up, perform small-scale trials to identify the optimal purification conditions.[4]

  • Monitor with TLC: Use Thin-Layer Chromatography (TLC) to monitor the progress of column chromatography and assess the purity of fractions.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[8]

Purification Workflow

G crude Crude Aminopyrazole Product is_solid Is the product solid? crude->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No is_pure_xtal Is the product pure after recrystallization? recrystallize->is_pure_xtal is_pure_xtal->column No pure_product Pure Product is_pure_xtal->pure_product Yes is_pure_col Is the product pure after chromatography? column->is_pure_col protect Consider Protecting Group Strategy is_pure_col->protect No is_pure_col->pure_product Yes protect->column

References

Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-(2-furyl)pyrazole for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Amino-5-(2-furyl)pyrazole for library production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely adopted and scalable method for the synthesis of this compound is the condensation reaction between 3-(2-furyl)-3-oxopropanenitrile and hydrazine hydrate. This reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired aminopyrazole.

Q2: What are the critical process parameters to control during scale-up?

A2: When scaling up the synthesis, the following parameters are critical to monitor and control:

  • Temperature: The reaction can be exothermic, especially during the addition of hydrazine hydrate. Proper temperature control is crucial to prevent side reactions and ensure product quality.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, particularly in larger reactors, to avoid localized "hot spots" and high concentrations of reactants.

  • Rate of Hydrazine Addition: A slow, controlled addition of hydrazine hydrate is recommended to manage the reaction exotherm and minimize the formation of impurities.

  • Solvent Selection: The choice of solvent can impact reaction rate, product solubility, and ease of isolation. Alcohols like ethanol are commonly used.

  • pH Control: While the reaction is often run under neutral or slightly acidic conditions, pH can influence the rate of reaction and the stability of the furan ring.

Q3: What are the potential safety hazards associated with this synthesis?

A3: Key safety considerations include:

  • Hydrazine Hydrate: It is a corrosive and toxic substance. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area.

  • Exothermic Reaction: The reaction can generate significant heat. A robust cooling system and careful monitoring of the internal temperature are essential to prevent a runaway reaction.

  • Solvent Hazards: The flammability of organic solvents requires appropriate handling and storage procedures.

Q4: How can the purity of the final product be improved on a large scale?

A4: Large-scale purification of this compound can be achieved through recrystallization. A suitable solvent system, such as a mixture of isopropanol and water or ethanol, can be used. The crude product is dissolved in the hot solvent, and the solution is slowly cooled to induce crystallization, leaving impurities in the mother liquor. Filtration and drying of the crystals will yield the purified product.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.
Degradation of Starting Material or Product - The furan ring can be sensitive to acidic conditions. Ensure the reaction is not overly acidic.[1] If necessary, buffer the reaction mixture.- Analyze the reaction mixture for byproducts to identify degradation pathways.
Suboptimal Reagent Stoichiometry - Ensure accurate measurement of starting materials. A slight excess of hydrazine hydrate (1.1-1.2 equivalents) is often used to drive the reaction to completion.
Poor Quality of Reagents - Use high-purity 3-(2-furyl)-3-oxopropanenitrile and fresh hydrazine hydrate.
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step
Formation of a Stable Hydrazone Intermediate - If the hydrazone precipitates and is slow to cyclize, consider changing the solvent to one in which the intermediate is more soluble at the reaction temperature.- Increasing the reaction temperature can promote the cyclization step.
Side reactions due to high temperature - Maintain strict temperature control throughout the reaction. Use a controlled rate of addition for hydrazine hydrate to manage the exotherm.
Hydrolysis of 3-(2-furyl)-3-oxopropanenitrile - Ensure anhydrous conditions if possible, especially if the reaction is run under acidic or basic conditions.
Formation of Regioisomers (if using a substituted hydrazine) - This is less of a concern with hydrazine hydrate but can be an issue with substituted hydrazines. The regioselectivity is influenced by steric and electronic factors.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is Oily or Does Not Crystallize - Ensure the reaction has gone to completion, as unreacted starting materials can act as impurities that inhibit crystallization.- Try different solvent systems for recrystallization. A co-solvent system (e.g., ethanol/water, isopropanol/heptane) may be effective.- Seeding the solution with a small crystal of pure product can induce crystallization.
Low Recovery from Recrystallization - Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated upon cooling.- Cool the solution slowly to allow for the formation of larger, purer crystals.- Consider a second crop of crystals from the mother liquor.
Product is Colored - Treat the solution of the crude product with activated carbon before recrystallization to remove colored impurities.

Experimental Protocols

Synthesis of 3-(2-furyl)-3-oxopropanenitrile (Precursor)

A scalable method for the synthesis of the β-ketonitrile precursor involves the Claisen-type condensation of an ester of 2-furoic acid with acetonitrile.

Materials:

  • Ethyl 2-furoate

  • Acetonitrile

  • Strong base (e.g., Sodium ethoxide or Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction vessel with the strong base and anhydrous solvent.

  • In a separate vessel, prepare a solution of ethyl 2-furoate and acetonitrile in the anhydrous solvent.

  • Slowly add the solution from step 2 to the stirred suspension of the base in the reaction vessel, maintaining the temperature between 20-25°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction by the slow addition of water.

  • Adjust the pH of the aqueous layer to ~3-4 with hydrochloric acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-(2-furyl)-3-oxopropanenitrile by recrystallization or column chromatography.

Scaled-Up Synthesis of this compound

Materials:

  • 3-(2-furyl)-3-oxopropanenitrile

  • Hydrazine hydrate (64-85% aqueous solution)

  • Ethanol

  • Water

Procedure:

  • Charge a suitable reaction vessel with 3-(2-furyl)-3-oxopropanenitrile and ethanol.

  • Stir the mixture to obtain a suspension or solution.

  • Slowly add hydrazine hydrate (1.1-1.2 equivalents) to the reaction mixture via an addition funnel, maintaining the internal temperature below 30°C using a cooling bath.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect the solid by filtration. If not, slowly add water to the reaction mixture to induce precipitation.

  • Filter the solid product and wash the filter cake with a mixture of ethanol and water, followed by cold water.

  • Dry the product under vacuum to a constant weight.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to achieve the desired purity.

Quantitative Data

The following tables provide representative quantitative data for the scaled-up synthesis. These values should be considered as a starting point and may require optimization for specific equipment and scales.

Table 1: Reagent Quantities for Scaled-Up Synthesis

Reagent Molar Ratio Example Quantity (for 1 kg of starting material)
3-(2-furyl)-3-oxopropanenitrile1.01.0 kg
Hydrazine Hydrate (64%)1.1~0.6 kg
Ethanol-5-10 L

Table 2: Typical Reaction Parameters and Yields

Parameter Value
Reaction Temperature 25-30°C (addition), Reflux (~78°C)
Reaction Time 2-6 hours
Typical Crude Yield 85-95%
Purity after Recrystallization >98%

Visualizations

SynthesisWorkflow start Start precursor_synthesis Synthesis of 3-(2-furyl)-3-oxopropanenitrile start->precursor_synthesis pyrazole_synthesis Synthesis of This compound precursor_synthesis->pyrazole_synthesis Key Intermediate isolation Isolation of Crude Product pyrazole_synthesis->isolation purification Purification by Recrystallization isolation->purification final_product Final Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLowYield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Degradation? low_yield->degradation stoichiometry Incorrect Stoichiometry? low_yield->stoichiometry increase_temp_time Increase Temp/Time incomplete_reaction->increase_temp_time check_ph Check pH (Furan Stability) degradation->check_ph verify_reagents Verify Reagent Quantities stoichiometry->verify_reagents

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Enhancing the Storage Stability of 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the storage stability of 3-Amino-5-(2-furyl)pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during storage?

A1: The stability of this compound is primarily influenced by temperature, light, moisture, and oxygen. The presence of the amino group makes the pyrazole ring susceptible to oxidative degradation, while the furan ring can be sensitive to acidic conditions and photodegradation.

Q2: What are the recommended storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored in a cool, dark, and dry place.[1] It is recommended to store the compound at 0-8°C in a tightly sealed, opaque container to protect it from light and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to prevent oxidation.[2]

Q3: My solid this compound has changed color (e.g., turned brownish). What is the likely cause?

A3: A color change, particularly to a brownish hue, is often an indication of oxidation.[2] This can be initiated by exposure to air (oxygen) and can be accelerated by light and elevated temperatures. It is crucial to assess the purity of the compound if a color change is observed.

Q4: How should I prepare and store solutions of this compound?

A4: Due to the potential for hydrolytic and oxidative degradation, it is best to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, use a dry, aprotic solvent and store the solution at low temperatures (e.g., -20°C) in a tightly sealed vial, protected from light. Aqueous solutions should be avoided for storage as the furan ring can be unstable in acidic aqueous environments.

Q5: Can I use antioxidants to improve the stability of this compound solutions?

A5: While the use of antioxidants has not been extensively reported for this specific compound, the addition of a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT), could potentially inhibit oxidative degradation in solution. However, compatibility and potential interference with downstream applications must be evaluated.

Troubleshooting Guide

Issue Potential Cause Recommended Actions
Loss of Potency or Inconsistent Assay Results Degradation of the compound due to improper storage or handling.1. Verify the purity of your solid compound and stock solutions using a suitable analytical method (e.g., HPLC).2. Prepare fresh stock solutions before each experiment.3. Ensure all solvents are dry and free of peroxides.4. Implement the recommended storage conditions (cool, dark, dry, and optionally under an inert atmosphere).[1][2]
Appearance of New Peaks in Chromatogram Formation of degradation products.1. Characterize the new peaks using techniques like LC-MS to identify potential degradation products.2. Review storage and experimental conditions to identify the likely degradation pathway (e.g., exposure to light, acid, or oxygen).3. Adjust storage and handling procedures to mitigate the identified degradation pathway.
Solid Compound Appears Clumped or Discolored Absorption of moisture and/or chemical degradation.1. If moisture absorption is suspected, dry the compound under vacuum (if thermally stable).2. Store the compound in a desiccator over a suitable drying agent.3. For highly sensitive applications, handle the compound in a glove box under an inert atmosphere.
Precipitation in Stored Solution Limited solubility at lower temperatures or potential degradation leading to less soluble products.1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue.2. If the precipitate does not redissolve, it could be a degradation product. Analyze the supernatant and the precipitate separately if possible.3. Prepare fresh solutions and avoid long-term storage.

Quantitative Stability Data (Illustrative Example)

The following table provides illustrative data on the degradation of this compound under forced degradation conditions. Note: This data is for exemplary purposes to demonstrate a stability-indicating profile and is not based on experimental results for this specific compound.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 N HCl) 24 hours60°C15%Furan ring-opened products
Basic Hydrolysis (0.1 N NaOH) 24 hours60°C5%Minor unidentified products
Oxidative (3% H₂O₂) 8 hoursRoom Temp25%N-oxide, Azo-dimer
Photolytic (ICH Q1B) 24 hoursRoom Temp10%Photodimerization products
Thermal 48 hours80°C8%Minor unidentified products

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 8 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a temperature-controlled oven at 80°C for 48 hours.

    • Analyze the samples at specified time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol for Enhancing Long-Term Storage Stability
  • Procurement and Initial Assessment: Upon receiving this compound, visually inspect for any discoloration or clumping. Perform an initial purity check (e.g., via HPLC).

  • Aliquoting: To minimize repeated opening and closing of the main container, aliquot the solid compound into smaller, appropriately sized vials based on anticipated experimental needs.

  • Inert Atmosphere Packaging:

    • Place the aliquoted vials in a larger, sealable container or a vacuum desiccator.

    • If using a sealable container, flush it with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace air.

    • If using a vacuum desiccator, evacuate the air and backfill with an inert gas. Repeat this cycle 2-3 times.

  • Low-Temperature and Light-Protected Storage:

    • Store the container at the recommended temperature of 0-8°C.

    • Ensure the storage location is dark. If the container is not opaque, wrap it in aluminum foil.

  • Moisture Control: Include a desiccant, such as silica gel packets, within the secondary storage container to absorb any residual moisture. Ensure the desiccant is not in direct contact with the compound vials.

  • Record Keeping: Maintain a log for each aliquot, noting the date of storage and each time it is accessed.

Visualizations

Degradation_Pathways cluster_main This compound cluster_stressors Stress Factors cluster_degradation Potential Degradation Products Main_Compound This compound Oxidized_Products N-Oxide / Azo-Dimer Main_Compound->Oxidized_Products Oxidation Photodegradation_Products Photodimers Main_Compound->Photodegradation_Products Photodegradation Hydrolysis_Products Furan Ring-Opened Products Main_Compound->Hydrolysis_Products Hydrolysis Oxygen Oxygen (Air) Oxygen->Oxidized_Products Light Light (UV/Vis) Light->Photodegradation_Products Acid Acidic Conditions Acid->Hydrolysis_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start: Compound Received Initial_QC Initial Quality Control (Visual, HPLC Purity) Start->Initial_QC Aliquoting Aliquot into Vials Initial_QC->Aliquoting Inert_Atmosphere Package under Inert Gas (Argon or Nitrogen) Aliquoting->Inert_Atmosphere Storage Store at 0-8°C, Protected from Light and Moisture Inert_Atmosphere->Storage Experiment Use for Experiment Storage->Experiment Retrieve Aliquot End End of Workflow Experiment->End

Caption: Recommended workflow for handling and storage of this compound.

Troubleshooting_Logic Problem Inconsistent Experimental Results? Check_Purity Check Compound Purity (HPLC) Problem->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Prepare_Fresh Prepare Fresh Solutions Purity_OK->Prepare_Fresh Yes Repurify Repurify or Obtain New Batch Purity_OK->Repurify No Review_Storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) Prepare_Fresh->Review_Storage Implement_Changes Implement Improved Storage Protocol Review_Storage->Implement_Changes Re-evaluate Re-evaluate Experiment Implement_Changes->Re-evaluate

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

catalyst selection and optimization for 3-Amino-5-(2-furyl)pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Amino-5-(2-furyl)pyrazole. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the condensation reaction between a β-ketonitrile, specifically 3-(2-furyl)-3-oxopropanenitrile, and hydrazine hydrate.[1] This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 5-aminopyrazole structure.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 3-(2-furyl)-3-oxopropanenitrile and hydrazine hydrate or a substituted hydrazine. The purity of these starting materials is crucial for achieving high yields and minimizing side products.[1]

Q3: Are there any catalysts typically required for this reaction?

A3: The condensation of β-ketonitriles with hydrazine can often proceed without a catalyst, particularly when heated. However, the reaction can be catalyzed by acids or bases. Acidic conditions, for instance, can favor the formation of the 5-aminopyrazole regioisomer.[1] The choice of catalyst can influence reaction rate and selectivity.

Q4: What solvents are suitable for this synthesis?

A4: Protic solvents like ethanol and methanol are commonly used for this reaction.[1] Aprotic dipolar solvents such as DMF or NMP have also been shown to be effective, especially when using aryl hydrazine hydrochlorides.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). This allows for the visualization of the consumption of the starting materials and the formation of the product.

Catalyst Selection and Optimization

The selection of an appropriate catalyst and optimization of reaction conditions are critical for maximizing the yield and purity of this compound. While the uncatalyzed reaction can be effective, various catalysts can be employed to improve reaction efficiency.

Illustrative Comparison of Catalysts and Conditions for 3-Amino-5-aryl/heteroaryl Pyrazole Synthesis

The following table summarizes typical catalysts and conditions used in the synthesis of related 3-amino-5-aryl/heteroaryl pyrazoles, providing a basis for optimization of the this compound synthesis.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None (Thermal)EthanolReflux485-95[1]
Acetic AcidTolueneRefluxNot SpecifiedFavorable for 5-aminopyrazole[1]
Sodium EthoxideEthanolNot SpecifiedNot SpecifiedFavorable for 3-aminopyrazole[1]
Ag/ZnO NPsEthanolNot SpecifiedNot Specified89-94[2]
LDH@PTRMS@DCMBA@CuIH₂O/EtOH550.25-0.4585-93[3]

Note: This data is illustrative and based on the synthesis of similar compounds. Actual results for this compound may vary and require empirical optimization.

Experimental Protocols

Synthesis of this compound from 3-(2-furyl)-3-oxopropanenitrile and Hydrazine Hydrate

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 3-(2-furyl)-3-oxopropanenitrile (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Absolute Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-furyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Poor quality of starting materials Ensure the β-ketonitrile is pure and free from acidic or basic impurities that could cause hydrolysis. Use freshly opened or purified hydrazine.[1]
Hydrolysis of β-ketonitrile If using acidic or basic conditions, consider neutralizing the reaction mixture before adding hydrazine. Running the reaction under neutral conditions in a non-aqueous solvent can minimize hydrolysis.[1]
Incomplete reaction Increase the reaction time and continue to monitor by TLC. A slight excess of hydrazine can also be used to drive the reaction to completion.
Suboptimal temperature If the reaction is sluggish at room temperature, gradually increase the temperature and monitor for product formation and potential side product formation.

Issue 2: Formation of Impurities and Side Products

Possible Cause Troubleshooting Step
Formation of regioisomers The formation of the 3-amino vs. 5-amino pyrazole is a common issue with unsymmetrical β-ketonitriles.[1] The regioselectivity can be influenced by pH. Acidic conditions generally favor the 5-aminopyrazole isomer.[1]
Alternative cyclization pathways Depending on the substrate and conditions, undesired heterocyclic products may form.[1] Altering the temperature or solvent polarity may favor the desired reaction pathway.
Degradation of product If the product is unstable under the reaction conditions, consider lowering the reaction temperature or reducing the reaction time.[1]

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Oily product that does not crystallize Try trituration with a non-polar solvent to induce crystallization. If that fails, column chromatography is the recommended purification method.
Co-elution of impurities during column chromatography Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation.
Product is insoluble in common recrystallization solvents Screen a wider range of solvents or solvent mixtures for recrystallization. Hot filtration may be necessary to remove insoluble impurities.

Visual Guides

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3-(2-furyl)-3-oxopropanenitrile D Dissolve β-ketonitrile in Ethanol A->D B Hydrazine Hydrate E Add Hydrazine Hydrate B->E C Ethanol (Solvent) C->D D->E F Reflux Reaction Mixture E->F G Monitor by TLC F->G H Cool to Room Temperature G->H I Filter Precipitate or Evaporate Solvent H->I J Recrystallization or Column Chromatography I->J K This compound J->K

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Impure Starting Materials Impure PurityOK->Impure No CheckConditions Review Reaction Conditions PurityOK->CheckConditions Yes PurifySM Purify/Replace Starting Materials Impure->PurifySM PurifySM->Start TempTime Temperature/Time Optimal? CheckConditions->TempTime NotOptimal Not Optimal TempTime->NotOptimal No CheckSideReactions Check for Side Reactions (TLC/LC-MS) TempTime->CheckSideReactions Yes OptimizeCond Optimize Temperature and Time NotOptimal->OptimizeCond OptimizeCond->Start SideReactions Side Reactions Present? CheckSideReactions->SideReactions YesSideReactions Yes SideReactions->YesSideReactions Yes Success Improved Yield SideReactions->Success No ModifyConditions Modify Conditions (e.g., pH, Solvent) YesSideReactions->ModifyConditions ModifyConditions->Start

References

refining work-up procedures for isolating pure 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refining of work-up procedures for 3-Amino-5-(2-furyl)pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and how does this impact the work-up procedure?

A1: The most prevalent method for synthesizing 3-amino-5-substituted pyrazoles is the cyclocondensation reaction of a hydrazine source (like hydrazine hydrate or a hydrazine salt) with a 1,3-dielectrophilic precursor. For this compound, a likely precursor is a β-ketonitrile derived from furan. The choice of reaction conditions (e.g., kinetic vs. thermodynamic control) can influence the formation of regioisomers (3-amino vs. 5-amino), which is a primary challenge during purification. The work-up must effectively remove unreacted starting materials, the isomeric impurity, and any side-products from the reaction.

Q2: My crude product is a dark, oily residue. How can I get it to crystallize?

A2: Oiling out is a common issue when the crude product is impure. Impurities can depress the melting point and interfere with crystal lattice formation. First, try to purify the crude material to some extent. An acid-base extraction can be effective for removing non-basic impurities. If you have a concentrated solution, try adding a non-polar "anti-solvent" (like hexanes or heptane) dropwise to induce precipitation. If the product is still an oil, column chromatography is the recommended next step to isolate the compound in a purer, more crystalline form.

Q3: I am having difficulty separating the 3-amino and 5-amino regioisomers. What purification techniques are most effective?

A3: The separation of regioisomers is a significant challenge due to their similar physical properties.

  • Column Chromatography: This is often the most effective method. A silica gel column is standard. The choice of eluent is critical; a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing of the basic aminopyrazole on the acidic silica gel.

  • Recrystallization: Fractional recrystallization can sometimes be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent. This often requires careful solvent screening and may need to be repeated multiple times.

Q4: What is a good starting point for developing an HPLC method to assess the purity of my this compound?

A4: A good starting point for HPLC analysis is a reversed-phase method.

  • Column: A C18 column is a versatile choice.

  • Mobile Phase: A gradient of acetonitrile and water is common. To ensure good peak shape for the basic amine, it is advisable to use a buffer. A common choice is a volatile buffer like ammonium formate or ammonium acetate at a concentration of 10-20 mM, with the pH adjusted to be slightly acidic (e.g., pH 3-5 with formic acid).

  • Detection: UV detection is suitable for this aromatic compound, typically in the range of 254-280 nm.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the work-up and purification of this compound.

Problem 1: Low Yield After Recrystallization
Possible Cause Solution
The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform small-scale solvent screening with solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to just dissolve the crude product. After dissolution, you can add a small amount of a "poor" solvent (anti-solvent) like water or hexanes to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
Premature crystallization during hot filtration.Pre-heat your filtration apparatus (funnel and receiving flask) before filtering the hot solution. This will prevent the solution from cooling and the product from crystallizing on the filter paper.
The product is lost in the mother liquor.After the initial crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
Problem 2: Product Contaminated with Starting Materials
Possible Cause Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Inefficient removal during work-up.An acid-base extraction is highly effective for separating the basic this compound from neutral or acidic starting materials. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The aminopyrazole will move to the aqueous layer as its hydrochloride salt. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH or NaHCO₃) to precipitate the pure amine, which can then be extracted back into an organic solvent.
Problem 3: Presence of Regioisomeric Impurity
Possible Cause Solution
Reaction conditions favor the formation of both 3-amino and 5-amino isomers.To favor the 5-amino isomer (the thermodynamic product), the reaction is typically run at a higher temperature (e.g., reflux) in a solvent like ethanol with an acid catalyst (e.g., acetic acid). For the 3-amino isomer (the kinetic product), the reaction is often performed at a lower temperature (e.g., 0°C) with a strong base (e.g., sodium ethoxide).
Co-crystallization of isomers.If recrystallization is not effective in separating the isomers, column chromatography is the recommended method. Use a silica gel column and a gradient elution system, for example, starting with a low polarity eluent like 10% ethyl acetate in hexanes and gradually increasing the polarity to 50-100% ethyl acetate. The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can improve separation by reducing tailing on the silica.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl (2 x 50 mL per 1 g of crude product). The basic this compound will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the product's salt. The organic layer contains non-basic impurities and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is > 8. The free amine product should precipitate out.

  • Back-Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the purified product. Good single solvents to try are ethanol, isopropanol, or acetonitrile. A good solvent pair is ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product with stirring until it is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Start with a low polarity eluent (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 1:1 hexanes:ethyl acetate). The addition of 0.5% triethylamine to the eluent can improve the peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Recrystallization Solvents for Aminopyrazoles

Solvent/Solvent SystemTypical RecoveryPurity ImprovementNotes
EthanolModerate to HighGoodA versatile solvent for many aminopyrazoles.
IsopropanolHighGoodOften provides higher recovery than ethanol.
AcetonitrileModerateGood to ExcellentCan be effective for less polar aminopyrazoles.
Ethyl AcetateModerateGoodAnother good option for compounds of intermediate polarity.
Ethanol/WaterHighExcellentA powerful solvent system for inducing crystallization of polar compounds.
DioxaneModerateGoodUse with caution due to its higher boiling point and toxicity.

Table 2: Typical Column Chromatography Conditions

ParameterCondition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Hexanes and Ethyl Acetate (e.g., from 10% to 70% Ethyl Acetate)
Mobile Phase Modifier 0.1 - 1% Triethylamine (optional, to reduce tailing)
Detection TLC with UV visualization (254 nm)

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with Aqueous Acid dissolve->acid_wash separate Separate Layers acid_wash->separate basify Basify Aqueous Layer separate->basify Aqueous Layer column Column Chromatography separate->column Organic Layer (if product is not extracted by acid) extract Back-extract with Organic Solvent basify->extract dry Dry and Concentrate extract->dry purified_product Purified Product dry->purified_product recrystallize Recrystallization column->recrystallize recrystallize->purified_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree start Low Purity of Isolated Product check_isomers Presence of Regioisomers? start->check_isomers check_starting_materials Presence of Starting Materials? start->check_starting_materials yes_isomers Yes check_isomers->yes_isomers TLC/HPLC shows multiple spots no_isomers No check_isomers->no_isomers yes_sm Yes check_starting_materials->yes_sm TLC/HPLC shows spots matching SM no_sm No check_starting_materials->no_sm column_chrom Optimize Column Chromatography yes_isomers->column_chrom no_isomers->check_starting_materials acid_base Perform Acid-Base Extraction yes_sm->acid_base other_impurities Consider Other Side-Products no_sm->other_impurities recrystallization Optimize Recrystallization column_chrom->recrystallization

Caption: Troubleshooting decision tree for low purity of isolated this compound.

Validation & Comparative

Validating the Structure of 3-Amino-5-(2-furyl)pyrazole: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the precise structural elucidation of synthesized compounds is paramount. For heterocyclic compounds such as 3-Amino-5-(2-furyl)pyrazole, a molecule of interest in medicinal and agricultural chemistry, single-crystal X-ray crystallography stands as the definitive method for validating its three-dimensional structure. This guide provides a comparative overview of the expected crystallographic parameters of this compound, drawing upon data from structurally similar compounds. While crystallographic data for the title compound is not publicly available, this analysis offers a predictive framework for its structural characterization.

Comparative Crystallographic Data

To anticipate the structural features of this compound, we have compiled crystallographic data from analogous pyrazole derivatives featuring furan and amino substituents. This data, presented in Table 1, serves as a benchmark for key structural parameters.

Compound Crystal System Space Group Unit Cell Parameters Key Dihedral Angles (°)
3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole TriclinicP-1a = 10.362(2) Å, b = 13.023(2) Å, c = 13.641(2) Å, α = 74.455(3)°, β = 70.384(3)°, γ = 79.281(3)°Furan ring relative to pyrazole ring: 10.29(3) and 38.53(2) for two independent molecules[1]
(E)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)-N'-(4-fluorophenyl)acetohydrazide MonoclinicP2₁/ca = 5.2272(4) Å, b = 26.7398(15) Å, c = 15.2645(10) Å, β = 97.726(7)°Furan ring relative to pyrazole ring: 7.1(2)[2]
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one MonoclinicP2₁/ca = 10.0451 (2) Å, b = 15.0631 (5) Å, c = 12.2008 (4) Å, β = 123.257 (2)°Phenyl, furan and benzene rings subtend dihedral angles of 47.07 (10), 85.76 (7) and 86.04 (7)°, respectively, with the pyrazole ring.
Methyl 4-amino-3-(furan-2-yl)-1H-pyrazole-5-carboxylate OrthorhombicPca2₁a = 14.883(3) Å, b = 5.434(1) Å, c = 11.978(2) Å-

Table 1. Comparative Crystallographic Data of Structurally Related Pyrazole Derivatives. This table summarizes key crystallographic parameters from published structures of pyrazole derivatives containing furan and amino functional groups. This data provides a basis for predicting the structural characteristics of this compound.

Experimental Protocol for X-ray Crystallography

The following outlines a standard experimental protocol for the structural determination of a small organic molecule like this compound via single-crystal X-ray diffraction.

1. Crystallization:

  • Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane).

  • Employ a slow evaporation technique at room temperature or a controlled cooling method to promote the growth of single crystals of suitable quality for X-ray diffraction.

2. Data Collection:

  • Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Collect a complete set of diffraction data by rotating the crystal through a series of angles.

3. Structure Solution and Refinement:

  • Process the collected diffraction data, including integration of reflection intensities and absorption correction.

  • Determine the crystal system and space group from the diffraction pattern.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

4. Data Validation and Visualization:

  • Validate the final crystal structure using crystallographic software to check for consistency and quality.

  • Generate visualizations of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

  • Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow

The general workflow for a single-crystal X-ray diffraction experiment is illustrated in the following diagram.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification of This compound crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_reduction Data Processing & Reduction xray_diffraction->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation visualization Visualization & Reporting validation->visualization

Figure 1. Experimental Workflow for X-ray Crystallography. This diagram outlines the key stages involved in determining the crystal structure of a small molecule, from synthesis to final structural analysis.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and key intermediates like 3-Amino-5-(2-furyl)pyrazole is critical. This pyrazole derivative, noted for its applications in pharmaceutical and agricultural chemistry, demands robust analytical methods to ensure product quality, safety, and efficacy.[1] Cross-validation of different analytical techniques is a crucial step to guarantee the reliability and consistency of the data. This guide provides a comparative overview of common analytical methods applicable to this compound, complete with experimental protocols and performance data to aid in method selection and validation.

Comparative Overview of Analytical Techniques

The two most common and powerful techniques for the analysis of pyrazole derivatives are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[2] While RP-HPLC-UV is a widely accessible and robust method for routine quantification, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.[2]

A summary of typical validation parameters for these methods, based on data for structurally similar aminopyrazole compounds, is presented below.

Validation ParameterRP-HPLC-UVUPLC-MS/MSTypical Acceptance Criteria
Linearity (R²) ≥ 0.995[3]≥ 0.995[3]R² ≥ 0.99[3]
Accuracy (% Recovery) 98-102%98-102%Within ±2–3% of true value for assay[3]
Precision (%RSD) ≤ 2%[3]≤ 2%RSD ≤ 2% for assay[3]
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mLS/N ≥ 3:1[3]
Limit of Quantification (LOQ) ~30 ng/mL~0.3 ng/mLS/N ≥ 10:1, with acceptable accuracy/precision[3]
Specificity Demonstrated by peak purity and resolution ≥ 1.5[3]Demonstrated by specific precursor-product ion transitionsNo interference at the retention time of the analyte[3]
Robustness Insensitive to minor changes in method parameters[3]Insensitive to minor changes in method parameters[3]%RSD or recovery within criteria when parameters are varied[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyrazole compounds and can be adapted for this compound.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material and simple formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.[2]

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

  • Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.[2]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.[2]

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 70:30, v/v). The exact ratio may need to be optimized.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).[2]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.[2]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the quantification of this compound in complex matrices, such as biological fluids, due to its high sensitivity and selectivity.

1. Sample Preparation:

  • Prepare stock and calibration standards as described for the RP-HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • For biological samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be necessary to remove matrix interferences.

  • An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all samples and standards to improve accuracy and precision.

2. Chromatographic Conditions:

  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2] The gradient program should be optimized to ensure good separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5 µL.[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • Detection: Multiple Reaction Monitoring (MRM).[2] The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized by direct infusion.

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area.[2]

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the RP-HPLC-UV and UPLC-MS/MS methods.

CrossValidationWorkflow cluster_comparison Cross-Validation M1_Dev Method Development & Optimization M1_Val Full Method Validation (ICH Guidelines) M1_Dev->M1_Val M1_Analysis Analysis of Validation Samples M1_Val->M1_Analysis Compare Comparison of Results M1_Analysis->Compare M2_Dev Method Development & Optimization M2_Val Full Method Validation (ICH Guidelines) M2_Dev->M2_Val M2_Analysis Analysis of Validation Samples M2_Val->M2_Analysis M2_Analysis->Compare Stats Statistical Analysis (e.g., t-test, Bland-Altman) Compare->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The choice of an analytical method is often dictated by the specific requirements of the study. The following diagram illustrates the logical relationship between the analytical requirements and the choice of method.

MethodSelection cluster_requirements Analytical Requirements cluster_methods Recommended Method Req_Routine Routine QC/Assay Method_HPLC RP-HPLC-UV Req_Routine->Method_HPLC High Throughput & Robust Req_HighSens High Sensitivity Needed (e.g., bioanalysis) Method_UPLC UPLC-MS/MS Req_HighSens->Method_UPLC Superior Sensitivity & Selectivity Req_Complex Complex Matrix Req_Complex->Method_UPLC Req_Simple Simple Matrix Req_Simple->Method_HPLC

Caption: Logical guide for selecting an appropriate analytical method.

References

A Comparative Guide to Catalysts for the Synthesis of 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-amino-5-(2-furyl)pyrazole, a key intermediate in the development of various pharmaceuticals, is a process of significant interest. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalytic systems for this reaction, supported by experimental data from analogous syntheses.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of aminopyrazole derivatives, providing a predictive framework for the synthesis of this compound.

Catalyst SystemCatalystReaction ConditionsReaction TimeYield (%)Reference Compound
OrganocatalystL-prolineWater, 60°C17 min91%2-amino-3-cyanopyridine derivatives
Acid CatalystHydrochloric AcidAqueous, 30°C45 min~74%3-amino-5-methylpyrazole
Metal CatalystFeCl₃/PVPWater/PEG-400, RT-100°C2-4 hup to 97%4-amino-1-aryl-1H-pyrazole-4-carbonitriles
Catalyst-FreeSulfuric AcidEthanol, 88-90°C3 min97-100%3(5)-aminopyrazole

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below. These protocols are based on established procedures for the synthesis of similar aminopyrazole compounds.

Protocol 1: L-proline Catalyzed Synthesis

This protocol is adapted from the synthesis of 2-amino-3-cyanopyridine derivatives[1].

  • To a mixture of furfural (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1.2 mmol) in water (10 mL), add L-proline (10 mol%).

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Hydrochloric Acid Catalyzed Synthesis

This protocol is based on the synthesis of 3-amino-5-methylpyrazole[2].

  • Prepare a 40% by weight aqueous solution of hydrazinium monohydrochloride.

  • Adjust the pH of the solution to 1-2 by adding catalytic amounts of concentrated hydrochloric acid.

  • Slowly add an equimolar amount of 2-furyl-cyanoacetone at 30°C over 45 minutes.

  • After the addition is complete, continue stirring and monitor the reaction by TLC.

  • Work up the reaction mixture by adding toluene and removing water by azeotropic distillation.

  • The product can be purified by vacuum distillation.

Protocol 3: Iron(III) Chloride/Polyvinylpyrrolidone (FeCl₃/PVP) Catalyzed Synthesis

This protocol is adapted from a method for synthesizing 4-amino-1-aryl-1H-pyrazole-4-carbonitriles[3].

  • In a round-bottom flask, dissolve arylhydrazine (1 mmol) and a malononitrile derivative (1 mmol) in a mixture of water and PEG-400.

  • Add the FeCl₃/PVP catalyst to the solution.

  • Stir the reaction mixture at a temperature between room temperature and 100°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with a suitable organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

Protocol 4: Catalyst-Free Synthesis

This protocol is based on the synthesis of 3(5)-aminopyrazole[4].

  • In a flask, add absolute ethanol (450 ml) dropwise over 20–30 minutes to 95% sulfuric acid (169 ml), maintaining the temperature at 35°C by cooling.

  • Add a solution of β-cyanoethylhydrazine (1.00 mole) in absolute ethanol (50 ml) with vigorous stirring over 1–2 minutes.

  • The mixture will warm spontaneously to 88–90°C. Maintain this temperature for 3 minutes until the product begins to crystallize.

  • Gradually lower the temperature to 25°C over the next hour.

  • Allow the mixture to stand at room temperature for 15–20 hours.

  • Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry at 80°C.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of the different catalytic systems.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction Screening cluster_analysis Analysis and Purification cluster_results Performance Evaluation r1 Furfural c1 L-proline c2 HCl c3 FeCl3/PVP c4 Catalyst-Free analysis TLC Monitoring r2 Malononitrile r3 Hydrazine Hydrate c1->analysis c2->analysis c3->analysis c4->analysis workup Workup & Isolation analysis->workup purification Purification workup->purification characterization Characterization (NMR, MS) purification->characterization yield Yield Calculation characterization->yield purity Purity Assessment yield->purity comparison Comparative Analysis purity->comparison

Caption: Experimental workflow for catalyst screening in the synthesis of this compound.

References

Assessing the In Vitro Anticancer Activity of Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer activity of pyrazole derivatives, with a focus on compounds structurally related to 3-Amino-5-(2-furyl)pyrazole. While specific data for this compound is not extensively available in the reviewed literature, this document summarizes the performance of analogous pyrazole-based compounds against various cancer cell lines, offering valuable insights for drug discovery and development. The information is compiled from multiple studies and presented to facilitate a clear comparison of their cytotoxic potential.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to target various mechanisms in cancer cells, such as the inhibition of tubulin polymerization and the modulation of key signaling pathways.[2][3]

Comparative In Vitro Activity of Pyrazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrazole derivatives against a panel of human cancer cell lines. This data, extracted from multiple studies, highlights the influence of different substituents on the pyrazole core on their anticancer potency.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Compound 7g (a 3-(furan-2-yl)pyrazolyl chalcone) A549 (Lung Carcinoma)27.7 µg/mL[4]
HepG2 (Hepatocellular Carcinoma)26.6 µg/mL[4]
Compound 5b (a pyrazole derivative) K562 (Human erythroleukemia)0.021[3]
MCF-7 (Breast adenocarcinoma)1.7[3]
A549 (Lung carcinoma)0.69[3]
Compound 26 (a 3,5-diaryl pyrazole) PC3 (Prostate Cancer)Potent[5]
DU145 (Prostate Cancer)Potent[5]
Compound 11 (a pyrazoline derivative) AsPC-1 (Pancreatic adenocarcinoma)16.8[6]
U251 (Glioblastoma)11.9[6]
Compounds 22 and 23 (1,4-benzoxazine-pyrazole hybrids) MCF7, A549, HeLa, PC32.82 - 6.28[2]
Compound 7 (a benzimidazole-pyrazole hybrid) A549, Hela, HepG2, MCF70.15 - 0.33[2]
Compound 77 (a coumarin/pyrazole oxime derivative) SMMC-7721 (Hepatocellular carcinoma)2.08[2]
Tpz-1 (a thieno[2,3-c]pyrazole derivative) 17 human cancer cell lines0.19 - 2.99[7]

Note: Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The assessment of in vitro anticancer activity of pyrazole derivatives typically involves a series of standardized assays to determine their effects on cell viability, proliferation, and mechanism of cell death.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds (pyrazole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

2. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the pyrazole compounds, further assays are often performed:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the test compound, harvested, and then stained with Annexin V-FITC and propidium iodide (PI) before analysis.

  • Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if the compound induces cell cycle arrest at a particular phase. Cells are treated, harvested, fixed in ethanol, and stained with a DNA-binding dye like PI.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound's anticancer activity.

experimental_workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_mechanism Mechanism of Action Studies cluster_output Output Compound Test Compound (e.g., this compound) MTT_Assay Cell Viability Assay (MTT) Compound->MTT_Assay CellLines Cancer Cell Lines (e.g., MCF-7, A549) CellLines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Signaling Signaling Pathway Analysis (e.g., Western Blot) IC50->Signaling Data Comparative Data Analysis Apoptosis->Data CellCycle->Data Signaling->Data

Caption: A generalized workflow for in vitro anticancer drug screening.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. This mechanism is a validated target for many successful anticancer drugs.

signaling_pathway cluster_cell Cancer Cell Pyrazole Pyrazole Derivative Tubulin α/β-Tubulin Dimers Pyrazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Pyrazole->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by pyrazole derivatives.

References

Unlocking the Potential of 3-Amino-5-(2-furyl)pyrazole Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 3-Amino-5-(2-furyl)pyrazole analogues, detailing their structure-activity relationships (SAR), experimental protocols, and relevant signaling pathways to guide future drug discovery efforts.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this privileged class of compounds, 3-amino-5-aryl pyrazoles have garnered significant attention as potent kinase inhibitors. This guide focuses on the structure-activity relationship (SAR) studies of this compound analogues, a promising subclass of kinase inhibitors. Notably, the parent compound, this compound, has been identified as a binder of the crucial enzyme 3-phosphoinositide-dependent protein kinase-1 (PDK1), exhibiting an IC50 of 313 μM[1]. Understanding how structural modifications to this core scaffold impact its biological activity is paramount for the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity

While a comprehensive SAR study detailing a wide range of direct analogues of this compound is not extensively documented in publicly available literature, we can infer a representative structure-activity relationship based on the known activity of the parent compound and established principles from related 3-aminopyrazole kinase inhibitors. The following table summarizes the known quantitative data for the lead compound and projects the likely impact of substitutions at key positions on the pyrazole and furan rings.

Compound IDR1 (at 3-amino)R2 (on Furan Ring)R3 (on Pyrazole N1)Target KinaseIC50 (µM)Key SAR Observations
1 (Lead) HHHPDK1313[1]Baseline activity established with unsubstituted scaffold.
Hypothetical Analogue 1a Small alkyl (e.g., CH₃)HHPDK1Likely > 313N-alkylation of the 3-amino group often reduces activity in related kinase inhibitors due to steric hindrance in the ATP-binding pocket.
Hypothetical Analogue 1b AcetylHHPDK1Likely > 313Acylation may disrupt key hydrogen bonding interactions with the kinase hinge region.
Hypothetical Analogue 2a H5-NitroHPDK1Potentially < 313Electron-withdrawing groups on the furan ring can enhance binding affinity through additional interactions.
Hypothetical Analogue 2b H5-MethylHPDK1Potentially > 313Electron-donating groups may be less favorable, but the effect is target-dependent.
Hypothetical Analogue 3a HHPhenylPDK1Potentially < 313Substitution at the N1 position with an aryl group can explore additional hydrophobic pockets and improve potency.
Hypothetical Analogue 3b HHMethylPDK1VariableSmall alkyl groups at N1 can modulate solubility and cell permeability, with variable effects on potency.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are crucial. Below is a standard methodology for a kinase inhibition assay, which can be adapted to evaluate the inhibitory potential of this compound analogues against PDK1 or other kinases of interest.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PDK1 enzyme

  • Suitable peptide substrate for PDK1 (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound analogues) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for no inhibition, positive control for maximum inhibition).

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The primary target of this compound is PDK1, a master kinase that plays a pivotal role in the PI3K/AKT signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, making it a prime target for therapeutic intervention.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor This compound Analogue Inhibitor->PDK1 inhibits

Caption: PI3K/AKT/PDK1 Signaling Pathway Inhibition.

The development and evaluation of novel kinase inhibitors follow a structured workflow, from initial design and synthesis to comprehensive biological testing.

Experimental_Workflow Design Analogue Design (SAR-guided) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical In Vitro Kinase Assay (e.g., PDK1) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical->CellBased Selectivity Kinase Selectivity Profiling Biochemical->Selectivity ADME In Vitro ADME/Tox (Solubility, Permeability, etc.) CellBased->ADME Selectivity->Design Lead Lead Optimization ADME->Lead

Caption: Drug Discovery Workflow for Kinase Inhibitors.

References

A Comparative Guide to Purity Confirmation of 3-Amino-5-(2-furyl)pyrazole by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-Amino-5-(2-furyl)pyrazole, a versatile building block in the pharmaceutical and agrochemical industries.[1] The purity of this compound is critical to ensure the safety, efficacy, and quality of the final products. This document outlines a detailed HPLC protocol and compares its performance with other analytical techniques, supported by illustrative experimental data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity of pyrazole derivatives.[2] It separates compounds based on their polarity, allowing for the quantification of the main component and the detection of impurities. Commercial suppliers of this compound often cite a purity of ≥ 98%, as determined by HPLC, underscoring its suitability for quality control.[1][3]

Experimental Protocol: RP-HPLC Method

This protocol is a standard method for the analysis of aminopyrazole compounds and can be adapted for this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Report) G->H

Figure 1. Experimental workflow for HPLC analysis.

Comparison with Alternative Purity Assessment Methods

While HPLC is the gold standard for quantitative purity analysis, other methods can provide complementary information.

Method Principle Advantages Disadvantages
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative, sensitive to a wide range of impurities, well-established for regulatory submissions.Requires specialized equipment and trained personnel, can be time-consuming for method development.
Melting Point Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not suitable for amorphous or thermally unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information, can identify and quantify impurities if their signals are resolved.Lower sensitivity compared to HPLC for impurity detection, requires a relatively pure sample for straightforward analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and specific, provides molecular weight information for impurities.Not inherently quantitative without appropriate standards, can be complex to interpret for unknown impurities.

Supporting Experimental Data

The following table presents hypothetical data from the analysis of a batch of this compound using different analytical techniques.

Analytical Method Parameter Result
HPLC Purity (Area %)99.2%
Impurity 1 (Retention Time: 5.2 min)0.3%
Impurity 2 (Retention Time: 8.9 min)0.5%
Melting Point Melting Range123-126 °C (Literature: 124-130 °C[1][3])
¹H NMR (400 MHz, DMSO-d₆) Spectral ConformanceConforms to reference spectrum
Observable ImpuritiesBelow detection limit
LC-MS Main Component [M+H]⁺m/z 150.06
Impurity 1 [M+H]⁺m/z 136.05
Impurity 2 [M+H]⁺m/z 164.07

Discussion

The HPLC analysis provides a precise quantification of the purity of this compound at 99.2%, and successfully separates and quantifies two minor impurities. The melting point range is within the expected literature values, suggesting a relatively pure compound, but this method lacks the resolution to detect minor impurities. ¹H NMR spectroscopy confirms the identity of the main component but is not sensitive enough to detect the impurities at the levels found by HPLC. LC-MS is a powerful tool for identifying the molecular weights of the impurities, which can aid in their structural elucidation.

The combination of these techniques provides a comprehensive purity profile of this compound. HPLC remains the primary choice for accurate purity determination due to its high resolution and quantitative capabilities. NMR and MS are invaluable for structural confirmation and impurity identification.

Purity_Analysis_Logic cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_result Final Assessment A Crude this compound B HPLC (Quantitative Purity) A->B C NMR (Structural Confirmation) A->C D MS (Impurity Identification) A->D E Melting Point (Initial Assessment) A->E F Purity Confirmed (Meets Specification) B->F C->F D->F E->F

Figure 2. Logical relationship of analytical techniques.

References

evaluating the cost-effectiveness of different synthetic routes to 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of a cost-effective synthetic route to 3-Amino-5-(2-furyl)pyrazole, a versatile building block in pharmaceutical and agrochemical research. The analysis focuses on a practical and economically viable approach, presenting experimental data and detailed protocols to support its implementation in a laboratory setting.

Executive Summary

The synthesis of this compound is of significant interest due to its utility as a scaffold in the development of novel bioactive molecules. This guide evaluates a primary synthetic route, the condensation of 2-furoylacetonitrile with hydrazine hydrate. This method is highlighted for its simplicity, high potential yield, and the commercial availability of its starting materials, making it an attractive option for both small-scale research and larger-scale production.

Data Presentation: A Quantitative Comparison

The following table summarizes the key metrics for the proposed synthetic route, offering a clear basis for evaluating its cost-effectiveness and efficiency.

ParameterRoute 1: 2-Furoylacetonitrile and Hydrazine
Starting Material Cost 2-Furoylacetonitrile: ~
2251/g;HydrazineHydrate:22-51/g; Hydrazine Hydrate: ~22−51/g;HydrazineHydrate:
0.22-0.40/g
Solvent Cost (Ethanol) ~$0.01-0.03/mL (Technical Grade)
Reported Yield (Analogous Reactions) 72-98%[1]
Reaction Time 4-5 hours
Purification Method Distillation or Recrystallization
Overall Cost-Effectiveness High

Synthetic Pathway and Logic

The primary synthetic route evaluated is the cyclocondensation reaction between a β-ketonitrile (2-furoylacetonitrile) and hydrazine. This is a well-established method for the formation of aminopyrazoles.

Synthetic_Pathway A 2-Furoylacetonitrile C This compound A->C Ethanol, Reflux B Hydrazine Hydrate B->C

Caption: Synthetic route to this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on analogous, well-documented procedures for similar aminopyrazoles.[1]

Route 1: Synthesis from 2-Furoylacetonitrile and Hydrazine

Materials:

  • 2-Furoylacetonitrile (1.0 eq)

  • Hydrazine hydrate (1.0-1.2 eq)

  • Ethanol (Technical Grade)

  • Toluene (for azeotropic removal of water, optional)

  • Hydrochloric acid (for pH adjustment, if necessary)

  • Sodium chloride

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoylacetonitrile and ethanol.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Optional Work-up 1 (Direct Crystallization): If the product precipitates upon cooling, it can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Optional Work-up 2 (Azeotropic Removal of Water and Extraction): Add toluene to the reaction mixture and remove water by azeotropic distillation using a Dean-Stark apparatus. After removal of water, the solvent can be evaporated under reduced pressure. The residue can then be purified by distillation under vacuum or by recrystallization.

  • Optional Work-up 3 (Acid-Base Extraction): The pH of the reaction mixture can be adjusted with hydrochloric acid. The product can then be extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Combine 2-Furoylacetonitrile and Ethanol B Add Hydrazine Hydrate A->B C Reflux for 4-5 hours B->C D Cool to Room Temperature C->D E Product Isolation (Filtration/Extraction) D->E F Purification (Recrystallization/Distillation) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for the synthesis.

Cost-Effectiveness Analysis

The primary route presented is highly cost-effective due to the following factors:

  • Readily Available Starting Materials: 2-Furoylacetonitrile and hydrazine hydrate are commercially available from multiple suppliers at competitive prices.

  • Inexpensive Solvents: The use of technical grade ethanol as a solvent significantly reduces the overall cost.

  • High Potential Yields: Similar reactions reported in the literature show high to excellent yields, maximizing the output from the starting materials.

  • Simple Procedure: The one-pot reaction and straightforward work-up procedures minimize labor and time costs.

Conclusion

The synthesis of this compound via the condensation of 2-furoylacetonitrile and hydrazine hydrate presents a robust, efficient, and economically favorable method for researchers and drug development professionals. The use of readily available and low-cost starting materials and solvents, combined with a simple and high-yielding protocol, makes this route a highly recommended approach for obtaining this valuable heterocyclic building block.

References

Comparative In Silico Analysis of 3-Amino-5-(2-furyl)pyrazole and Known Inhibitors Against PDK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Docking Analysis

To evaluate the potential inhibitory activity of 3-Amino-5-(2-furyl)pyrazole, molecular docking simulations are hypothetically performed against the ATP-binding site of PDK1. The following table compares its predicted binding affinity with that of known inhibitors. The docking score for this compound is a hypothetical value, positioned to reflect its previously reported weak binding activity, for illustrative comparison.

Compound NameTargetDocking Score (kcal/mol)Known Inhibitor
This compound PDK1 -5.8 No (Test Compound)
GSK2334470PDK1-9.5Yes
BX-795PDK1-10.1Yes
OSU-03012PDK1-9.8Yes
Compound 3f (Quinazolin-12-one deriv.)PDK1-10.44[1]Yes

Note: Docking scores for known inhibitors are representative values based on published studies and are used for comparative purposes. The score for this compound is a hypothetical estimate.

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a standardized procedure for performing comparative molecular docking studies for kinase inhibitors.

1. Protein Preparation

  • Selection and Retrieval: The X-ray crystal structure of human PDK1 in complex with an inhibitor is retrieved from the Protein Data Bank (PDB). A suitable entry would be PDB ID: 2XCK or 3NAX.[2][3]

  • Preparation: The protein structure is prepared using a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools). This process involves:

    • Removing all water molecules and non-essential ligands.

    • Adding hydrogen atoms and assigning correct bond orders.

    • Repairing any missing side chains or loops in the protein structure.

    • A restrained energy minimization step is performed to relieve any steric clashes using a force field such as OPLS (Optimized Potentials for Liquid Simulations).

2. Ligand Preparation

  • Structure Generation: The 2D structures of this compound and the known inhibitors are drawn using a chemical sketcher and converted to 3D structures.

  • Energy Minimization: The ligands are prepared by generating possible ionization states at physiological pH (e.g., 7.4 ± 0.5) and minimizing their energy using a suitable force field.

3. Receptor Grid Generation

  • A receptor grid is defined around the active site of the PDK1 protein. The grid box is typically centered on the co-crystallized ligand from the original PDB file to define the binding pocket for the docking simulations. The size of the grid box is set to be large enough to accommodate ligands of various sizes.

4. Molecular Docking

  • Docking Algorithm: A validated docking program such as Glide, AutoDock Vina, or GOLD is used to perform the molecular docking simulations.[3]

  • Parameters: The docking process is executed using standard or extra precision modes. The algorithm samples a wide range of ligand conformations and orientations within the defined active site.

  • Scoring: The binding affinity of each ligand is estimated using a scoring function, which calculates the free energy of binding (typically in kcal/mol). The poses with the most favorable (i.e., lowest) docking scores are selected for further analysis.

5. Analysis and Visualization

  • Pose Analysis: The top-ranked docking poses for each ligand are visually inspected to analyze the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the PDK1 active site.

  • Comparative Analysis: The docking scores and interaction patterns of this compound are compared against those of the known inhibitors to predict its relative potency and binding mechanism.

Visualizations

Below are diagrams illustrating the logical workflow of the comparative docking study and the signaling pathway in which PDK1 is a key component.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select & Retrieve PDK1 (e.g., PDB: 2XCK) ProteinPrep Prepared PDK1 Receptor PDB->ProteinPrep Clean & Minimize Ligands Prepare 3D Structures of Test & Known Inhibitors LigandPrep Prepared Ligands Ligands->LigandPrep Generate States & Minimize Energy Grid Define Active Site Grid ProteinPrep->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) LigandPrep->Dock Grid->Dock Results Generate Docking Scores & Binding Poses Dock->Results Compare Compare Scores & Interaction Patterns Results->Compare Visualize Visualize Key Interactions Results->Visualize Conclusion Predict Relative Potency & Binding Mode Compare->Conclusion G cluster_upstream Upstream Signal cluster_core Core Pathway cluster_downstream Downstream Effects GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK activates PI3K PI3K RTK->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits to membrane AKT Akt/PKB PDK1->AKT phosphorylates & activates mTORC1 mTORC1 AKT->mTORC1 activates GSK3B GSK3β AKT->GSK3B inhibits FOXO FOXO (Forkhead box proteins) AKT->FOXO inhibits Inhibitor Inhibitors (e.g., BX-795) Inhibitor->PDK1 inhibit Cell Cell Growth, Proliferation, Survival mTORC1->Cell

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, discovery, and drug development, the proper management and disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. This document provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-5-(2-furyl)pyrazole, ensuring the safety of personnel and the protection of the environment.

Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, the following procedures are conservatively based on the known hazards of its constituent functional groups, namely the aminopyrazole and furan moieties, and established best practices for the disposal of hazardous chemical waste. This compound should be treated as a hazardous substance.

Hazard Assessment and Classification
Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact and potential absorption of the chemical.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust or aerosol generation is likely.Minimizes the inhalation of potentially harmful vapors or particulates.[2]
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic manner, adhering to all local, state, and federal regulations for hazardous waste.

Experimental Protocol: Chemical Waste Segregation and Containment

  • Waste Identification : Clearly classify this compound as a solid hazardous chemical waste.

  • Waste Container :

    • Select a container that is in good condition, compatible with the chemical, and can be securely sealed.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Collection :

    • For solid waste, carefully transfer the this compound into the designated waste container. Take precautions to avoid the creation of dust.

    • For solutions containing this compound, collect them in a separate, compatible liquid waste container, also clearly labeled as hazardous waste with the chemical name and approximate concentration.

    • Crucially, do not mix this waste stream with other, incompatible waste.

  • Container Storage :

    • Tightly seal the hazardous waste container at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area near the point of generation.

    • Ensure the storage area has secondary containment to manage any potential leaks.

    • Segregate the waste container from incompatible materials, particularly strong oxidizing agents.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure the space is well-ventilated.

  • Containment : For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the substance.[3]

  • Cleanup : Carefully sweep or scoop the contained material into a designated hazardous waste container.[2] Avoid generating dust. Clean the affected area thoroughly with soap and water. All cleanup materials must also be disposed of as hazardous waste.

  • Large Spills : For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) or emergency response team.

Final Disposal Pathway

Under no circumstances should this compound be disposed of down the drain or in regular trash. The final disposal must be carried out through a licensed and approved hazardous waste disposal facility.[4] Contact your institution's EHS office to arrange for the collection and proper disposal of the contained and labeled waste.

Disposal Workflow Diagram

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal cluster_spill Spill Response A Don Appropriate PPE B Identify as Hazardous Waste A->B C Select & Label Compatible Container B->C D Transfer Waste to Container (Avoid Dust/Splashes) C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Disposal by Licensed Facility G->H S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Contain with Inert Material S2->S3 S4 Collect in Hazardous Waste Container S3->S4 S5 Clean Spill Area S4->S5 S5->F Store Contaminated Materials

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Amino-5-(2-furyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-5-(2-furyl)pyrazole

Audience: Researchers, scientists, and drug development professionals.

Hazard Summary and Personal Protective Equipment (PPE)

Based on data from analogous pyrazole compounds, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation. The required personal protective equipment is summarized below.

Table 1: Personal Protective Equipment (PPE) Recommendations

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsMust meet national equivalent standards such as EN166.
Chemical GogglesRecommended for enhanced protection against splashes.[1]
Face ShieldTo be used in conjunction with safety glasses or goggles for maximum protection.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for short-term protection against a broad range of chemicals.[2] Always inspect gloves for integrity before each use and dispose of contaminated gloves properly.[1]
Body Protection Laboratory CoatStandard practice for all laboratory work.[1]
Impervious ClothingRecommended to prevent skin contact.
Respiratory Protection Dust Mask (e.g., N95) or RespiratorRequired if working with the solid in a way that generates dust, or if engineering controls are insufficient.[2][3] Use should follow a full respiratory protection program, including fit-testing.

Operational and Disposal Plans

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety. Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Designated Area and Handling

All handling of this compound, especially weighing and transferring of the solid, should be conducted in a designated area.

  • Primary Engineering Control : A chemical fume hood is the preferred designated area for all weighing and transfer operations to control airborne dust and vapors.

  • Surface : Perform all operations on a clean, impervious surface.

  • Tools : Use tools such as spatulas and weighing paper that can be easily decontaminated or disposed of.

Step-by-Step Handling Procedure
  • Preparation : Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and materials before bringing the compound into the hood.

  • PPE Donning : Before handling the compound, ensure all required PPE is donned correctly as specified in Table 1.

  • Weighing and Aliquoting : Perform all weighing and transfer operations within the chemical fume hood.

  • Post-Handling : After handling, decontaminate the work surface and any reusable equipment.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[4]

Disposal Plan
  • Solid Waste : All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Solvent Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquid organic waste.[1]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Experimental Protocols

While specific experimental protocols involving this compound are proprietary to individual research endeavors, the general principles of safe laboratory practice for handling solid chemical reagents should be followed.

General Protocol for Preparing a Solution:

  • Calculate the required mass of this compound for the desired solution concentration and volume.

  • Don all appropriate PPE as outlined in Table 1.

  • In a chemical fume hood, weigh the desired amount of the compound onto weighing paper or into a suitable container.

  • Carefully transfer the solid to the reaction vessel or volumetric flask.

  • Add the solvent in portions, ensuring the solid is fully dissolved before bringing the solution to its final volume.

  • Cap and label the container with the compound name, concentration, solvent, and date of preparation.

  • Properly dispose of all contaminated disposable materials.

Visualizations

Logical Relationship for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood? start->fume_hood base_ppe Standard PPE: - Safety Glasses - Lab Coat - Chemical-Resistant Gloves fume_hood->base_ppe Yes end Proceed with Work fume_hood->end No (Re-evaluate task and location) splash_risk Risk of Splash? base_ppe->splash_risk goggles Add Chemical Goggles splash_risk->goggles Yes dust_risk Risk of Dust/Aerosol Generation? splash_risk->dust_risk No face_shield Add Face Shield goggles->face_shield High Risk face_shield->dust_risk respirator Add Respiratory Protection (e.g., N95 Respirator) dust_risk->respirator Yes dust_risk->end No respirator->end

Caption: PPE selection workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。